Aliskiren hydrochloride
Description
Properties
IUPAC Name |
(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H53N3O6.ClH/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1H/t22-,23-,24-,25-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJUIBZAXCXFMZ-NATPOTRJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049045 | |
| Record name | Aliskiren hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173399-03-6 | |
| Record name | Aliskiren hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173399036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aliskiren hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALISKIREN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WAZ9G9ABT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Aliskiren Hydrochloride: A Technical Guide to its Mechanism of Action on the Renin-Angiotensin System
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aliskiren is the first in a class of orally active, non-peptide, direct renin inhibitors developed for the treatment of hypertension.[1][2] Its mechanism of action targets the origin of the renin-angiotensin-aldosterone system (RAAS) cascade, offering a distinct and potent method of blood pressure control compared to other antihypertensive agents that act downstream.[1][3] This document provides an in-depth technical overview of Aliskiren's interaction with the RAAS, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual diagrams of the relevant biological pathways and workflows.
The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[4][5] The system's activation begins when the kidneys secrete the enzyme renin in response to stimuli such as low blood pressure or reduced renal perfusion.[4][6] Renin is the rate-limiting step in the cascade, cleaving its only known substrate, angiotensinogen, to form the inactive decapeptide, angiotensin I (Ang I).[3][7] Angiotensin-Converting Enzyme (ACE) then converts Ang I into the highly active octapeptide, angiotensin II (Ang II).[6]
Ang II exerts its potent physiological effects primarily by binding to the Angiotensin II Type 1 (AT₁) receptor, leading to:
-
Vasoconstriction: Direct contraction of arterial smooth muscle, increasing blood pressure.[8]
-
Aldosterone Secretion: Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, thereby increasing plasma volume and blood pressure.[6][8]
-
Sympathetic Nervous System Activation: Enhancing norepinephrine release and reducing its reuptake.
This entire cascade is visualized in the signaling pathway below.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) cascade.
Aliskiren's Core Mechanism of Action
Aliskiren is a potent and specific inhibitor of the enzyme renin.[9][10] It binds with high affinity to the active site of renin, specifically the S1/S3 pocket, preventing the catalytic cleavage of angiotensinogen into Ang I.[8][9] By blocking this initial, rate-limiting step, Aliskiren effectively suppresses the entire downstream RAAS cascade.[1][11]
This direct inhibition leads to a significant reduction in the formation of Ang I and, consequently, a profound decrease in the levels of Ang II and aldosterone.[7][12] The reduction in Ang II prevents vasoconstriction and lowers aldosterone-mediated sodium and water retention, resulting in a durable decrease in blood pressure.[1][5]
A key differentiator of Aliskiren from other RAAS inhibitors (ACE inhibitors and ARBs) is its effect on plasma renin. While all RAAS inhibitors disrupt the negative feedback loop that Ang II exerts on renin secretion, leading to a compensatory rise in plasma renin concentration (PRC), Aliskiren is unique in that it simultaneously decreases plasma renin activity (PRA).[1][13][14] In contrast, ACE inhibitors and ARBs cause a reactive increase in PRA.[13][14]
Caption: Aliskiren's direct inhibition of renin and its downstream effects.
Quantitative Pharmacodynamic Data
Aliskiren's high potency and efficacy have been quantified in numerous studies. It is a potent inhibitor of renin with an IC₅₀ (the concentration inhibiting 50% of enzyme activity) of 0.6 nmol/L.[9][15]
Table 1: Aliskiren's In Vitro Inhibitory Constants
| Parameter | Value | Reference |
| IC₅₀ (vs. human renin) | 0.6 nmol/L | [9][15] |
| Kᵢ (vs. (P)RR-bound renin) | 0.14 nmol/L | [16] |
| Kᵢ (vs. (P)RR-bound prorenin) | 0.15 nmol/L | [16] |
Clinical studies in human subjects demonstrate a dose-dependent effect on RAAS biomarkers.
Table 2: Effect of Aliskiren Monotherapy on RAAS Biomarkers in Humans
| Dose (once daily) | Change in PRA | Change in Ang II | Change in Aldosterone | Study Population | Reference |
| 75 mg (4 weeks) | -66% of baseline | N/A | N/A | Mild-moderate hypertensives | [7] |
| 150 mg (4 weeks) | -73% of baseline | N/A | N/A | Mild-moderate hypertensives | [7] |
| 150 mg (single dose) | -65% | N/A | N/A | Hypertensive patients | [7] |
| 80 mg (8 days) | Dose-proportional decrease | Dose-proportional decrease | Decreased | Normotensive volunteers | [7][9] |
| 160 mg (8 days) | Dose-proportional decrease | Comparable to Enalapril 20mg | Decreased | Normotensive volunteers | [7][12] |
| 640 mg (8 days) | Dose-proportional decrease | ~80-89% reduction vs. placebo | Decreased | Normotensive volunteers | [7][12] |
Table 3: Comparative Effects of RAAS Inhibitors on Plasma Renin
| Drug Class | Example | Effect on Plasma Renin Concentration (PRC) | Effect on Plasma Renin Activity (PRA) | Reference |
| Direct Renin Inhibitor | Aliskiren | Markedly Increased (10-34 fold) | Decreased | [7][12][17] |
| ACE Inhibitor | Ramipril, Enalapril | Increased | Increased | [7][14] |
| ARB | Irbesartan, Valsartan | Increased | Increased (e.g., +175% with Irbesartan) | [7][13] |
| Beta-Blocker | N/A | Decreased | Decreased | [13] |
Key Experimental Protocols
The assessment of Aliskiren's effect on the RAAS relies on specific and validated bioanalytical methods.
Measurement of Plasma Renin Activity (PRA)
PRA measures the enzymatic capacity of renin in a plasma sample to generate Ang I from its substrate. It is a functional assay.
Methodology:
-
Sample Collection: Whole blood is collected in chilled EDTA-containing tubes and centrifuged at low temperatures to obtain plasma.
-
Ang I Generation: A plasma aliquot is incubated at 37°C for a defined period (e.g., 1.5-3 hours). During this time, endogenous renin cleaves endogenous angiotensinogen to generate Ang I. To ensure zero-order kinetics, exogenous substrate can be added.
-
Inhibition of Ang I Conversion: An ACE inhibitor (e.g., captopril) is added to the sample to prevent the conversion of the newly formed Ang I to Ang II.
-
Quantification: The amount of Ang I generated is quantified using a validated method, typically a competitive radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Calculation: PRA is calculated as the rate of Ang I generation and is typically expressed in units of nanograms per milliliter per hour (ng/mL/h).[9]
Caption: Experimental workflow for the measurement of Plasma Renin Activity (PRA).
Measurement of Plasma Renin Concentration (PRC)
PRC measures the total amount of renin protein in plasma, both active and inactive, through immunometric methods.
Methodology:
-
Sample Collection: Plasma is collected as described for PRA.
-
Immunoassay: A "sandwich" ELISA is commonly employed.
-
A capture antibody specific for renin is coated onto a microplate well.
-
The plasma sample is added, and the renin protein binds to the capture antibody.
-
A second, detection antibody (also specific for renin and conjugated to an enzyme like HRP) is added, binding to a different epitope on the renin molecule.
-
A substrate is added, which is converted by the enzyme to produce a measurable colorimetric or chemiluminescent signal.
-
-
Quantification: The signal intensity is proportional to the concentration of renin in the sample, determined by comparison to a standard curve.
Quantification of Angiotensin II and Aldosterone
These hormones are typically present in low concentrations and require highly sensitive assays.
Methodology:
-
Sample Preparation: Plasma or urine samples are collected. Solid-phase extraction (SPE) is often required to concentrate the analyte and remove interfering substances.
-
Analysis:
-
Immunoassays (ELISA/RIA): Widely used for their sensitivity, but can sometimes suffer from cross-reactivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high specificity and sensitivity, allowing for precise quantification of the target molecule.
-
Conclusion
Aliskiren hydrochloride represents a mechanistically distinct class of antihypertensive agents. By directly inhibiting renin at the apex of the RAAS cascade, it provides a comprehensive blockade of the system, leading to significant reductions in Angiotensin II and aldosterone.[1][4] Its unique pharmacodynamic profile, characterized by a profound suppression of plasma renin activity despite a compensatory rise in renin concentration, sets it apart from ACE inhibitors and ARBs.[14] The technical methodologies outlined herein provide the foundation for the continued research and development of direct renin inhibitors and a deeper understanding of their role in cardiovascular therapeutics.
References
- 1. Aliskiren - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aliskiren--mode of action and preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Aliskiren: An orally active renin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Aliskiren Fumarate? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aliskiren - Wikipedia [en.wikipedia.org]
- 9. Renin inhibition with aliskiren in hypertension: focus on aliskiren/hydrochlorothiazide combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct renin inhibition: focus on aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Angiotensin II suppression in humans by the orally active renin inhibitor Aliskiren (SPP100): comparison with enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Aliskiren Reduces Plasma Renin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Renin inhibition with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
The Dawn of Direct Renin Inhibition: A Technical Guide to the Discovery and Development of Aliskiren
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide chronicles the scientific journey of Aliskiren, the first-in-class direct renin inhibitor, from conceptualization to clinical application. It provides a technical overview of its discovery, mechanism of action, lead optimization, and the extensive clinical evaluation that defined its role in the management of hypertension.
Introduction: The Rationale for Targeting Renin
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. For decades, therapeutic intervention has focused on downstream components of this cascade, primarily through Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs). However, these approaches lead to a compensatory rise in plasma renin activity (PRA), potentially limiting their long-term efficacy.[1][2] The concept of directly inhibiting renin, the rate-limiting enzyme of the RAAS, offered a more fundamental and potentially more complete blockade of the system.[3] This rationale drove the quest for a potent and orally bioavailable direct renin inhibitor.
Aliskiren emerged from this endeavor as the first orally active, non-peptide, low molecular weight direct renin inhibitor.[4] It was co-developed by Novartis and Speedel and received regulatory approval for the treatment of essential hypertension in 2007.[5][6]
Mechanism of Action: A Direct Blockade at the Point of Activation
Aliskiren exerts its antihypertensive effect by directly inhibiting the enzymatic activity of renin.[7][8] It binds with high affinity and specificity to the active site of renin, preventing the cleavage of angiotensinogen to form angiotensin I.[4] This action effectively blocks the entire downstream cascade, leading to decreased production of angiotensin I and subsequently angiotensin II, the primary effector molecule of the RAAS.[9] The reduction in angiotensin II levels results in vasodilation, reduced aldosterone secretion, and a decrease in sodium and water retention, all contributing to a lowering of blood pressure.[10] A key differentiator of Aliskiren from ACE inhibitors and ARBs is its ability to suppress plasma renin activity (PRA), in contrast to the reactive increase seen with other RAAS inhibitors.[3]
Signaling Pathway
The following diagram illustrates the Renin-Angiotensin-Aldosterone System and the point of intervention for various antihypertensive agents, highlighting the unique upstream blockade by Aliskiren.
Discovery and Lead Optimization: A Structure-Based Design Approach
The development of Aliskiren was a landmark achievement in structure-based drug design. Early attempts to develop renin inhibitors were hampered by the peptidic nature of the lead compounds, resulting in poor oral bioavailability and short half-lives.[1] The breakthrough came from a shift to non-peptide inhibitors.
The discovery process at Ciba-Geigy (now Novartis) involved the use of molecular modeling and X-ray crystallography to understand the binding interactions within the active site of the renin enzyme.[11][12] A homology model of human renin was initially used to guide the design of novel, non-peptidic scaffolds.[13] This computational approach, combined with traditional medicinal chemistry, led to the identification of several lead compounds with nanomolar inhibitory activity.[11]
Further lead optimization focused on improving pharmacokinetic properties, particularly oral bioavailability and duration of action.[14] This involved systematic modifications to the lead structures to enhance their absorption and metabolic stability, ultimately leading to the identification of Aliskiren (formerly CGP 60536) as a clinical candidate.[6]
Logical Flow of Aliskiren's Development
The following diagram outlines the logical progression from the initial concept to the final approved drug.
Experimental Protocols: Assessing Renin Inhibition
In Vitro Renin Inhibition Assay
The potency of Aliskiren and its analogs was determined using in vitro renin inhibition assays. While specific proprietary protocols vary, the general methodology involves measuring the rate of angiotensin I generation from a renin substrate in the presence and absence of the inhibitor.
General Protocol:
-
Enzyme and Substrate Preparation: Purified human recombinant renin and a synthetic peptide substrate (often a tetradecapeptide) are prepared in a suitable buffer.
-
Inhibitor Incubation: A range of concentrations of the test inhibitor (e.g., Aliskiren) are pre-incubated with the renin enzyme for a specified period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the renin substrate.
-
Incubation: The reaction mixture is incubated at 37°C for a defined time.
-
Reaction Termination: The reaction is stopped, typically by the addition of a strong acid or by rapid cooling.
-
Quantification of Angiotensin I: The amount of angiotensin I produced is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or a specific radioimmunoassay (RIA).[15][16]
-
Data Analysis: The percentage of renin inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the renin activity) is determined by non-linear regression analysis.[4]
Ex Vivo Plasma Renin Activity (PRA) Measurement
To assess the pharmacodynamic effect of Aliskiren in vivo, plasma renin activity is measured in blood samples collected from study subjects.
General Protocol:
-
Sample Collection: Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Plasma is separated by centrifugation.
-
Angiotensin I Generation: The plasma sample is incubated at 37°C for a specific duration to allow the endogenous renin to act on the endogenous angiotensinogen, generating angiotensin I. A parallel sample is kept at 4°C to serve as a blank.
-
Quantification of Angiotensin I: The generated angiotensin I is quantified, typically by RIA.
-
Calculation of PRA: PRA is expressed as the rate of angiotensin I generation per unit of time (e.g., ng/mL/hour).[17]
Experimental Workflow for Renin Inhibition Assays
Quantitative Data Summary
Pharmacokinetic Properties of Aliskiren
| Parameter | Value | Reference(s) |
| Oral Bioavailability | ~2.5% | [4] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 3 hours | [18][19] |
| Plasma Protein Binding | 47% - 51% | [18][19] |
| Metabolism | Minimally metabolized by CYP3A4 (~20%) | [18][19] |
| Elimination Half-life | 24 - 40 hours | [20] |
| Excretion | Primarily via biliary/fecal route | [19] |
In Vitro Potency of Aliskiren
| Parameter | Value | Reference(s) |
| IC50 (Human Renin) | 0.6 nmol/L | [4] |
Clinical Development and Efficacy
Aliskiren underwent extensive clinical evaluation in numerous trials to establish its efficacy and safety in the treatment of hypertension, both as monotherapy and in combination with other antihypertensive agents.
Monotherapy Trials
Phase II and III clinical trials consistently demonstrated that Aliskiren monotherapy, at doses of 150 mg and 300 mg once daily, effectively lowers blood pressure compared to placebo in patients with mild-to-moderate hypertension.[21] The antihypertensive effect of Aliskiren was found to be comparable to that of other first-line agents, including ARBs (losartan, irbesartan, valsartan) and ACE inhibitors (ramipril).[21][22]
Combination Therapy Trials
Clinical studies have also shown that Aliskiren provides additional blood pressure reduction when used in combination with other antihypertensive drugs, such as hydrochlorothiazide (HCTZ) and valsartan.[20][22] The combination of Aliskiren with HCTZ was shown to be more effective than either agent alone.[22]
Major Clinical Trials and Outcomes
| Trial | Patient Population | Comparator(s) | Key Findings | Reference(s) |
| Gradman et al. (2005) | Mild-to-moderate hypertension | Irbesartan, Placebo | Aliskiren (150, 300, 600 mg) was effective in lowering BP. 300 mg and 600 mg doses were more effective than irbesartan 150 mg. | |
| Villamil et al. (2007) | Hypertension | HCTZ, Placebo | Aliskiren/HCTZ combination was superior to both monotherapies in reducing BP. | [22] |
| AVOID | Type 2 diabetes with nephropathy | Losartan + Placebo | Addition of Aliskiren to losartan significantly reduced albuminuria. | [22] |
| ALTITUDE | Type 2 diabetes with renal impairment or cardiovascular disease | Placebo (on top of ACEi or ARB) | Terminated early due to increased risk of non-fatal stroke, renal complications, hyperkalemia, and hypotension. | [22] |
| ASTRONAUT | Hospitalized heart failure with reduced ejection fraction | Placebo | No reduction in cardiovascular death or heart failure rehospitalization. | [22] |
Note: While initially showing promise for organ protection beyond blood pressure lowering, large outcome trials like ALTITUDE and ASTRONAUT in high-risk populations raised safety concerns and did not demonstrate additional cardiovascular or renal benefits when Aliskiren was added to standard therapy with ACE inhibitors or ARBs.
Safety and Tolerability
In clinical trials involving patients with hypertension, Aliskiren was generally well-tolerated, with a safety profile comparable to placebo and other RAAS inhibitors.[23][24] The most common adverse events reported were diarrhea, headache, and dizziness.[22]
Pooled analyses of clinical trial data have shown that the incidence of adverse events with Aliskiren at registered doses (150 mg and 300 mg) is similar to that of placebo.[23] Notably, the incidence of cough, a common side effect of ACE inhibitors, was significantly lower with Aliskiren.[23][24] Angioedema and hyperkalemia occurred at rates similar to placebo and other RAS blockers in the hypertension population.[23]
However, as highlighted by the ALTITUDE trial, the combination of Aliskiren with an ACE inhibitor or an ARB in patients with diabetes and renal impairment is contraindicated due to an increased risk of adverse outcomes.[22]
Conclusion
The discovery and development of Aliskiren represent a triumph of rational, structure-based drug design, culminating in the first orally active direct renin inhibitor for the treatment of hypertension. Its unique mechanism of action, targeting the initial, rate-limiting step of the RAAS, provided a novel therapeutic strategy. While its role as a monotherapy for hypertension is well-established, its use in combination with other RAAS inhibitors in high-risk populations has been curtailed due to safety concerns. The story of Aliskiren underscores the complexities of drug development, from the innovative science of its discovery to the rigorous clinical evaluation that ultimately defines its therapeutic niche.
References
- 1. Aliskiren, the first direct renin inhibitor for treatment of hypertension: the path of its development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renin inhibition with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Renin Inhibition with Focus on Aliskiren and Cardiovascular Outcome Studies | ECR Journal [ecrjournal.com]
- 4. Renin inhibition with aliskiren in hypertension: focus on aliskiren/hydrochlorothiazide combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. The development of a complementary pathway for the synthesis of aliskiren - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. longdom.org [longdom.org]
- 11. Structure-based drug design and the discovery of aliskiren (Tekturna): perseverance and creativity to overcome a R&D pipeline challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-based design of aliskiren, a novel orally effective renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. eoinobrien.org [eoinobrien.org]
- 15. Determination of in vitro activity renin inhibitors by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. s3.amazonaws.com [s3.amazonaws.com]
- 18. Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clinical pharmacokinetics and pharmacodynamics of aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Aliskiren (Tekturna), A Novel Antihypertensive Approach to Inhibition of the Renin–Angiotensin–Aldosterone System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Aliskiren in hypertension: evidence for its potential therapeutic value - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 24. Safety and Tolerability of the Direct Renin Inhibitor Aliskiren: A Pooled Analysis of Clinical Experience in More Than 12,000 Patients With Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Aliskiren Hydrochloride: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aliskiren, the first in a new class of orally active, non-peptide direct renin inhibitors, represents a significant advancement in the management of hypertension. By targeting the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), Aliskiren offers a distinct mechanism of action for blood pressure control. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical methodologies for Aliskiren hydrochloride, intended to serve as a comprehensive resource for researchers and drug development professionals.
Chemical Structure and Properties
This compound is the hemifumarate salt of Aliskiren. The molecule possesses four chiral centers, leading to a specific stereochemistry that is crucial for its biological activity.
Chemical Name: (2S,4S,5S,7S)-5-amino-N-(2-carbamoyl-2-methylpropyl)-4-hydroxy-2-isopropyl-7-[4-methoxy-3-(3-methoxypropoxy)benzyl]-8-methylnonanamide hydrochloride[1]
Molecular Formula: C₃₀H₅₃N₃O₆ · HCl[2]
Molecular Weight: 588.22 g/mol [2]
CAS Number: 173399-03-6[2]
Physicochemical Properties
A summary of the key physicochemical properties of Aliskiren and its hydrochloride salt is presented in the table below.
| Property | Value | Reference |
| Appearance | White to slightly yellowish crystalline powder | [3] |
| Melting Point | >95 °C | |
| pKa | 9.49 | |
| logP (octanol/water) | 2.45 | |
| Solubility | Highly soluble in water (as hemifumarate salt), soluble in phosphate buffer and n-octanol. Soluble in methanol and chloroform. | [3][4] |
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System
Aliskiren directly inhibits the enzymatic activity of renin, the initial and rate-limiting step in the RAAS cascade. This inhibition prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the production of both angiotensin I and the potent vasoconstrictor, angiotensin II. The downstream effects include vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[1][5]
Experimental Protocols
Synthesis of this compound
The synthesis of Aliskiren is a multi-step process involving the formation of key intermediates. One common route involves the coupling of two main fragments followed by several functional group transformations. A generalized synthetic scheme is outlined below.
A detailed experimental protocol, adapted from patent literature, is as follows:
-
Preparation of the Lactone Intermediate: The synthesis often commences with the preparation of a chiral lactone intermediate which incorporates some of the stereocenters of the final molecule. This can be achieved through various stereoselective reactions.[4][6]
-
Coupling Reaction: The lactone intermediate is then coupled with a second aromatic fragment. For instance, reacting a suitable lactone with 3-Amino-2,2-dimethyl-propionitrile.[6]
-
Conversion of Cyano to Amide: The cyano group is converted to an amide group, for example, using hydrogen peroxide in the presence of a base.[6]
-
Azide Reduction: An azide intermediate is typically formed and subsequently reduced to the primary amine. This reduction can be carried out using catalytic hydrogenation (e.g., Pd/C) in an alcoholic solvent.[6][7]
-
Purification and Salt Formation: The crude Aliskiren free base is purified, often through crystallization. The hydrochloride salt is then formed by treating the free base with hydrochloric acid. The hemifumarate salt is similarly prepared using fumaric acid.[8][9]
-
Crystallization: The final product is purified by crystallization from a suitable solvent system, such as acetonitrile/ethanol mixtures, to yield high-purity this compound.[10][11]
Analytical Methodologies: High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating RP-HPLC method is crucial for the quantification of Aliskiren in bulk drug and pharmaceutical formulations.
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
Chromatographic Conditions:
| Parameter | Condition | Reference |
| Column | C8 or C18 (e.g., 150 x 4.6 mm, 5 µm) | [12] |
| Mobile Phase | Mixture of phosphate buffer and acetonitrile (e.g., 55:45 v/v) | [13] |
| Flow Rate | 1.0 mL/min | [12] |
| Detection Wavelength | 220 nm or 229 nm | [12][14] |
| Injection Volume | 20 µL | [12] |
| Column Temperature | 25 °C | [12] |
Sample Preparation (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Aliskiren and transfer to a volumetric flask.
-
Add a suitable diluent (e.g., mobile phase) and sonicate to dissolve.
-
Make up to volume with the diluent.
-
Filter the solution through a 0.45 µm membrane filter before injection.[12]
Forced Degradation Studies:
To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed under various stress conditions as per ICH guidelines.[15]
| Stress Condition | Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl, heat at 60°C for a specified time |
| Base Hydrolysis | 0.1 M NaOH, heat at 60°C for a specified time |
| Oxidative Degradation | 3% H₂O₂, at room temperature for a specified time |
| Thermal Degradation | Dry heat at 105°C for a specified time |
| Photolytic Degradation | Exposure to UV light (254 nm) for a specified time |
In Vitro Renin Inhibition Assay
The biological activity of Aliskiren is determined by its ability to inhibit the enzyme renin. A common method is a fluorescence resonance energy transfer (FRET)-based assay.
Principle: A synthetic peptide substrate for renin is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by renin, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. The inhibitory effect of Aliskiren is measured by the reduction in the rate of fluorescence increase.[3]
Experimental Protocol:
-
Reagent Preparation: Prepare assay buffer, a solution of human recombinant renin, the FRET substrate, and solutions of Aliskiren at various concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, substrate, and either a vehicle control or a specific concentration of Aliskiren.
-
Initiation of Reaction: Add the renin solution to each well to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/552 nm) over a set period at a constant temperature (e.g., 37°C).[16]
-
Data Analysis: Calculate the rate of reaction for each concentration of Aliskiren. Determine the IC₅₀ value, which is the concentration of Aliskiren that causes 50% inhibition of renin activity.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and key experimental protocols related to this compound. The information presented is intended to be a valuable resource for scientists and researchers involved in the development, analysis, and study of this important antihypertensive agent. The provided methodologies for synthesis, HPLC analysis, and in vitro renin inhibition assays offer a foundation for further research and development in this area.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. US20130071899A1 - Process for Producing Aliskiren - Google Patents [patents.google.com]
- 5. US20150011793A1 - Process for the preparation of aliskiren - Google Patents [patents.google.com]
- 6. WO2012052829A1 - Synthesis of aliskiren - Google Patents [patents.google.com]
- 7. WO2013144979A1 - Process for the preparation of aliskiren - Google Patents [patents.google.com]
- 8. US9056816B2 - Process for the preparation of aliskiren - Google Patents [patents.google.com]
- 9. CN104592054A - Preparation method of high-purity aliskiren hemifumarate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. US8119841B2 - Crystalline forms of aliskiren hemifumarate - Google Patents [patents.google.com]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. abap.co.in [abap.co.in]
- 14. academic.oup.com [academic.oup.com]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. abcam.com [abcam.com]
A Technical Guide to the In Vitro Potency and Selectivity of Aliskiren for Human Renin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the in vitro pharmacological profile of Aliskiren, the first-in-class direct renin inhibitor. Focusing on its potency and selectivity for human renin, this guide synthesizes key quantitative data, details common experimental methodologies, and illustrates the underlying biochemical pathways and laboratory workflows.
In Vitro Potency of Aliskiren
Aliskiren is a highly potent inhibitor of human renin, a characteristic that compensates for its relatively low oral bioavailability. Its inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which measures the binding affinity of the inhibitor to the enzyme.
Table 1: In Vitro Inhibitory Potency of Aliskiren against Human Renin
| Parameter | Value (nmol/L) | Target Form | Notes |
| IC50 | 0.6[1][2][3][4] | Recombinant Human Renin | The most frequently cited value for in vitro potency. |
| IC50 | 0.72[5] | Purified Human Renin | Determined against free, soluble renin. |
| Ki | 0.18[5] | Free Human Renin | Demonstrates competitive inhibition. |
| Ki | 0.14[5] | (Pro)renin Receptor-Bound Renin | Indicates potent inhibition of receptor-bound renin. |
| Ki | 0.15[5] | (Pro)renin Receptor-Bound Prorenin | Shows inhibition of the "renin activity" of receptor-bound prorenin. |
| KD | 0.46[5] | (Pro)renin Receptor-Bound Renin | Dissociation constant measured via surface plasmon resonance. |
| KD | 0.25[5] | (Pro)renin Receptor-Bound Prorenin | Dissociation constant measured via surface plasmon resonance. |
Aliskiren's potency compares favorably to earlier generations of renin inhibitors, highlighting the advancements in drug design that led to its development.
Table 2: Comparison of IC50 Values for Various Renin Inhibitors
| Compound | IC50 (nmol/L) |
| Aliskiren | 0.6 [1] |
| Remikiren | 0.8[1] |
| Zankiren | 1.1[1] |
| Enalkiren | 14[1] |
Mechanism of Action and the Renin-Angiotensin System (RAS)
Aliskiren exerts its effect by directly targeting renin, the enzyme that catalyzes the rate-limiting step in the Renin-Angiotensin System (RAS) cascade. Renin cleaves angiotensinogen to form the inactive decapeptide angiotensin I (Ang I).[1] Angiotensin-Converting Enzyme (ACE) then converts Ang I into the active octapeptide angiotensin II (Ang II), a potent vasoconstrictor that also stimulates aldosterone secretion.[6][7]
By binding to the active site of renin, specifically the S3bp binding site, Aliskiren blocks the conversion of angiotensinogen to Ang I, thus reducing the downstream production of both Ang I and Ang II.[7][8] This mechanism provides a comprehensive blockade of the RAS.
In Vitro Selectivity Profile
A critical feature of Aliskiren is its high specificity for human renin. It shows minimal to no inhibitory activity against other structurally related aspartic proteases, which reduces the potential for off-target effects.
Table 3: Selectivity of Aliskiren for Human Renin vs. Other Aspartic Proteases
| Enzyme | Fold-Selectivity vs. Human Renin | Notes |
| Cathepsin D | > 10,000[9] | Aliskiren shows almost no inhibitory effect.[1] |
| Pepsin | > 10,000[9] | Aliskiren shows almost no inhibitory effect.[1] |
| HIV-1 Protease | > 10,000[9] | High selectivity over the viral aspartic protease. |
This high selectivity is attributed to Aliskiren's ability to bind to the S3sp subpocket, a site that is distinct to renin compared to other aspartic proteases.[10] Furthermore, Aliskiren exhibits significant species specificity, being considerably less active against renin from species such as dogs, rats, and rabbits.[1]
Experimental Protocols for In Vitro Renin Inhibition Assay
The in vitro potency of renin inhibitors like Aliskiren is commonly determined using a fluorometric assay. This method provides a sensitive and convenient platform for screening and characterizing inhibitors in a high-throughput format.
Principle: The assay utilizes a synthetic peptide substrate that mimics the cleavage site of angiotensinogen. This peptide is dual-labeled with a fluorophore (e.g., EDANS) on one end and a quenching chromophore (e.g., Dabcyl) on the other.[11][12] In its intact state, the quencher suppresses the fluorescence of the fluorophore via Förster Resonance Energy Transfer (FRET). When renin cleaves the peptide, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence intensity. The degree of inhibition is proportional to the reduction in the fluorescence signal compared to an uninhibited control.
Detailed Methodology (Fluorometric Assay):
-
Reagent Preparation:
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl.[11] The buffer should be pre-warmed to the assay temperature (37°C).
-
Human Recombinant Renin: The enzyme is diluted to a working concentration (e.g., 1:20 dilution) with the cold assay buffer just before use.[11]
-
FRET Substrate: The substrate, such as Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg, is typically dissolved in DMSO at a stock concentration (e.g., 95 µM) and used at a final assay concentration of approximately 10 µM.[11]
-
Test Inhibitor (Aliskiren): A stock solution of Aliskiren is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations for IC50 determination.
-
-
Assay Procedure (96-well plate format):
-
The assay is performed in triplicate in a black 96-well microplate to minimize background fluorescence.[11]
-
Background Wells: Add 20 µL of substrate, 160 µL of assay buffer, and 10 µL of the inhibitor solvent (e.g., DMSO).[12] These wells do not receive the enzyme.
-
100% Activity (Control) Wells: Add 20 µL of substrate, 150 µL of assay buffer, and 10 µL of the inhibitor solvent.[12]
-
Inhibitor Wells: Add 20 µL of substrate, 150 µL of assay buffer, and 10 µL of the serially diluted Aliskiren solution.[12]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the diluted human recombinant renin to the "100% Activity" and "Inhibitor" wells.[12] The final volume in all wells is 190 µL.[12]
-
Incubation: Immediately after adding the enzyme, shake the plate for 10-15 seconds to ensure thorough mixing and incubate at 37°C for a fixed period (e.g., 15 minutes).[12]
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate fluorometer. The excitation wavelength is typically in the range of 335-345 nm, and the emission wavelength is in the range of 485-510 nm.[11][12]
-
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percentage of inhibition for each Aliskiren concentration using the following formula: % Inhibition = [(Control Fluorescence - Inhibitor Fluorescence) / Control Fluorescence] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The in vitro data for Aliskiren unequivocally establish it as a highly potent and selective inhibitor of human renin. With a sub-nanomolar IC50 and Ki, it effectively blocks the initial, rate-limiting step of the Renin-Angiotensin System. Its remarkable selectivity, with over a 10,000-fold greater affinity for human renin compared to other aspartic proteases like cathepsin D and pepsin, underscores its targeted mechanism of action and favorable safety profile regarding off-target enzymatic inhibition. The standardized and robust in vitro assays detailed herein are fundamental tools for the continued discovery and characterization of direct renin inhibitors in drug development.
References
- 1. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aliskiren, a novel orally effective renin inhibitor, exhibits similar pharmacokinetics and pharmacodynamics in Japanese and Caucasian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Renin inhibition with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renin inhibition with aliskiren in hypertension: focus on aliskiren/hydrochlorothiazide combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Aliskiren - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. eoinobrien.org [eoinobrien.org]
- 10. ijcrt.org [ijcrt.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. resources.novusbio.com [resources.novusbio.com]
An In-depth Technical Guide to the Preclinical Pharmacokinetics and Metabolism of Aliskiren Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of Aliskiren hydrochloride, the first-in-class direct renin inhibitor. The information presented herein is intended to support research and development efforts by providing a detailed summary of its absorption, distribution, metabolism, and excretion (ADME) properties in key preclinical species.
Introduction
Aliskiren is a potent and selective inhibitor of the enzyme renin, which plays a critical role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure.[1] By directly targeting the rate-limiting step of this cascade, Aliskiren offers a distinct mechanism of action for the management of hypertension.[1] Understanding its pharmacokinetic and metabolic profile in preclinical models is crucial for the interpretation of pharmacology and toxicology studies and for the successful translation of these findings to the clinical setting.
Pharmacokinetic Profile
The pharmacokinetic properties of Aliskiren have been characterized in several preclinical species, including rats, marmosets, and dogs. A summary of the key pharmacokinetic parameters following oral and intravenous administration is presented in the tables below.
Data Presentation
Table 1: Pharmacokinetic Parameters of Aliskiren in Rats
| Parameter | Oral Administration | Intravenous Administration | Citation |
| Dose | 100 mg/kg | 10 mg/kg | [2] |
| Bioavailability (%) | 1.5 | N/A | [2] |
| Cmax | Data not available | Data not available | |
| Tmax (hr) | 0.25 | 0.083 | [2] |
| AUC | Data not available | Data not available | |
| Half-life (t½) (hr) | ~23-26 | Data not available | [3] |
| Protein Binding (%) | Data not available | Data not available |
Table 2: Pharmacokinetic Parameters of Aliskiren in Marmosets
| Parameter | Oral Administration | Intravenous Administration | Citation |
| Dose | 10 mg/kg | Data not available | [1] |
| Bioavailability (%) | 16.3 | N/A | [1] |
| Cmax | Data not available | Data not available | |
| Tmax (hr) | 1 - 2 | N/A | [1] |
| AUC | Data not available | Data not available | |
| Half-life (t½) (hr) | 2.3 | Data not available | [1] |
| Protein Binding (%) | ~92 | Data not available | [3] |
Table 3: Pharmacokinetic Parameters of Aliskiren in Dogs
| Parameter | Oral Administration | Intravenous Administration | Citation |
| Dose | Data not available | Data not available | |
| Bioavailability (%) | Data not available | Data not available | |
| Cmax | Data not available | Data not available | |
| Tmax (hr) | Data not available | Data not available | |
| AUC | Data not available | Data not available | |
| Half-life (t½) (hr) | Data not available | Data not available | |
| Protein Binding (%) | Data not available | Data not available |
Metabolism
In preclinical species, Aliskiren undergoes limited metabolism.[3] The primary metabolic pathways involve O-demethylation of the phenyl-propoxy or 3-methoxypropoxy side chains, which can be followed by further oxidation to form carboxylic acid derivatives.[4][5] Studies using liver microsomes have indicated that the metabolism is qualitatively similar between rats, marmosets, and humans.[3] The cytochrome P450 isoenzyme CYP3A4 has been identified as the main enzyme responsible for the metabolism of Aliskiren.[6] Despite this, Aliskiren itself does not significantly inhibit or induce major CYP450 enzymes.[3]
Excretion
The primary route of elimination for Aliskiren and its metabolites in preclinical models is through biliary excretion into the feces.[3][4] Following oral administration in rats and marmosets, the majority of the dose is recovered in the feces as unchanged drug.[4] Renal excretion of the parent drug is a minor pathway, accounting for a very small percentage of the administered dose.[2][6]
Role of Transporters
The low oral bioavailability of Aliskiren is, in part, attributed to the action of the efflux transporter P-glycoprotein (P-gp), for which Aliskiren is a substrate.[6] P-gp, present in the intestinal epithelium, actively transports Aliskiren back into the intestinal lumen, thereby limiting its absorption into the systemic circulation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical pharmacokinetic and metabolism studies. Below are representative protocols for key experiments.
In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
Objective: To determine the pharmacokinetic profile of Aliskiren following a single oral dose in rats.
Animal Model: Male Wistar rats (200-250 g).
Dosing:
-
Fast animals overnight prior to dosing, with free access to water.
-
Prepare a formulation of this compound in a suitable vehicle (e.g., water).[2]
-
Administer a single dose of Aliskiren (e.g., 100 mg/kg) via oral gavage.[2]
Sample Collection:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[2]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
Sample Analysis:
-
Determine the concentration of Aliskiren in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis software.
In Vitro Metabolism using Rat Liver Microsomes
Objective: To investigate the metabolic stability and identify the metabolites of Aliskiren in vitro.
Materials:
-
Pooled rat liver microsomes.
-
This compound.
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
Procedure:
-
Pre-incubate rat liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding Aliskiren (e.g., 1 µM final concentration) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using LC-MS/MS.
Data Analysis:
-
Determine the in vitro half-life and intrinsic clearance of Aliskiren.
-
Characterize the structure of potential metabolites based on their mass spectral data.
Caco-2 Permeability Assay for P-gp Substrate Assessment
Objective: To determine if Aliskiren is a substrate of the P-glycoprotein (P-gp) efflux transporter.
Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until a confluent monolayer is formed, typically for 21 days.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
Transport Experiment:
-
Wash the Caco-2 cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Perform bidirectional transport studies:
-
Apical to Basolateral (A-B): Add Aliskiren to the apical (donor) chamber and collect samples from the basolateral (receiver) chamber at specified time points.
-
Basolateral to Apical (B-A): Add Aliskiren to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.
-
-
To confirm P-gp involvement, conduct the transport experiment in the presence and absence of a known P-gp inhibitor (e.g., verapamil).[7]
Sample Analysis:
-
Quantify the concentration of Aliskiren in the donor and receiver compartments using LC-MS/MS.
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an efflux transporter. A reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that Aliskiren is a P-gp substrate.
Visualizations
The following diagrams illustrate key pathways and experimental workflows related to the preclinical assessment of Aliskiren.
Caption: Metabolic Pathway of Aliskiren.
Caption: RAAS and Site of Aliskiren Action.
Caption: Preclinical Oral PK Study Workflow.
References
- 1. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. e-lactancia.org [e-lactancia.org]
- 5. Absorption, distribution, metabolism, and elimination of the direct renin inhibitor aliskiren in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics and pharmacodynamics of aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
Preclinical Profile of Aliskiren: A Deep Dive into its Impact on Plasma Renin Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical evidence supporting the mechanism and efficacy of Aliskiren, a direct renin inhibitor, with a primary focus on its effect on plasma renin activity (PRA). By directly targeting the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), Aliskiren presents a distinct pharmacological profile compared to other RAAS inhibitors. This document synthesizes key preclinical findings, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing critical pathways to offer a comprehensive resource for researchers in hypertension and cardiovascular drug development.
Core Mechanism of Action: Direct Renin Inhibition
Aliskiren is a potent, orally active, non-peptide inhibitor of renin.[1][2] It binds with high affinity to the active site of the renin molecule, specifically the S1/S3 pocket, thereby preventing the conversion of angiotensinogen to angiotensin I (Ang I).[1] This action effectively blocks the entire downstream cascade of the RAAS, leading to reduced levels of Angiotensin II (Ang II) and aldosterone.[2][3] A key differentiator of Aliskiren from other RAAS inhibitors, such as angiotensin-converting enzyme (ACE) inhibitors and angiotensin receptor blockers (ARBs), is its ability to decrease PRA despite a compensatory rise in plasma renin concentration (PRC).[3][4] ACE inhibitors and ARBs, in contrast, lead to an increase in PRA.[4][5]
Quantitative Effects on Plasma Renin Activity and the RAAS Cascade
Preclinical studies have consistently demonstrated Aliskiren's dose-dependent suppression of PRA and subsequent components of the RAAS. The following tables summarize the key quantitative findings from various animal models.
Table 1: Effect of Aliskiren on Plasma Renin Activity (PRA) in Preclinical Models
| Animal Model | Dose | Route of Administration | Duration | Change in PRA | Citation |
| Sodium-depleted Marmosets | 1 mg/kg | Oral | Single dose | Complete suppression for 6 hours | [1] |
| Sodium-depleted Marmosets | 3 mg/kg | Oral | Single dose | Complete suppression for 12 hours | [1] |
| C57BL/6J Mice | 50 mg/kg/day | Subcutaneous (osmotic minipump) | 6 weeks | Significant reduction | [6] |
| Mildly sodium-depleted human volunteers | 300 mg | Oral | Single dose | >99% inhibition at 5 hours, >95% at 24 hours, >85% at 48 hours | [4] |
Table 2: Dose-Dependent Effects of Aliskiren on RAAS Components in Normotensive Volunteers
| Dose | Change in PRA | Change in Ang I | Change in Ang II | Change in Aldosterone | Citation |
| 40 mg/day | Dose-proportional decrease | Dose-proportional decrease | Dose-proportional decrease | No significant change | [7] |
| 80 mg/day | Dose-proportional decrease | Dose-proportional decrease | Dose-proportional decrease | Decrease | [7] |
| 160 mg/day | Dose-proportional decrease | Dose-proportional decrease | Dose-proportional decrease | Decrease | [7] |
| 640 mg/day | Dose-proportional decrease | Dose-proportional decrease | ~80% reduction | Decrease | [7] |
Table 3: Comparative Effects of Aliskiren and Other RAAS Inhibitors on PRA
| Drug | Dose | Change in PRA | Citation |
| Aliskiren | 150 mg | 65% decrease | [5] |
| Ramipril (ACEi) | Not Specified | 90% increase | [5] |
| Irbesartan (ARB) | 150 mg | 175% increase | [5] |
Key Experimental Protocols
The preclinical evaluation of Aliskiren necessitated the development and use of specific animal models due to the high species specificity of renin.[1][7]
Animal Models
-
Double Transgenic Rats (dTGR): A crucial model for studying human renin inhibitors, these rats are transgenic for both human renin and human angiotensinogen genes.[1][7][8] This allows for the direct evaluation of Aliskiren's effects on the human renin-angiotensin system in a rodent model. These animals develop severe hypertension and end-organ damage, making them suitable for assessing the protective effects of RAAS inhibitors.[1]
-
Spontaneously Hypertensive Rats (SHR): A commonly used model of genetic hypertension that allows for the investigation of antihypertensive and cardioprotective effects of various compounds, including Aliskiren.[9]
-
Marmosets: As primates, their renin is susceptible to inhibition by Aliskiren, making them a suitable non-human primate model for pharmacokinetic and pharmacodynamic studies.[1]
-
Cyp1a1-Ren2 Transgenic Rats: This model allows for inducible angiotensin II-dependent malignant hypertension, providing a platform to study the acute effects of direct renin inhibition on blood pressure and renal function.[10]
Drug Administration and Measurement of PRA
-
Oral Gavage: For single-dose or short-term studies, Aliskiren is often administered via oral gavage.
-
Osmotic Minipumps: For chronic studies, subcutaneous osmotic minipumps are utilized to ensure continuous and controlled delivery of the compound over several weeks.[6]
-
Plasma Renin Activity (PRA) Assay: PRA is typically measured by radioimmunoassay, quantifying the rate of Ang I generation from endogenous angiotensinogen in a plasma sample incubated at 37°C. The results are commonly expressed as ng of Ang I generated per milliliter of plasma per hour (ng/mL/h).[1]
Visualizing the Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway of the RAAS and a typical experimental workflow for evaluating Aliskiren's effect on PRA.
Conclusion
The preclinical evidence robustly supports Aliskiren's mechanism of action as a direct renin inhibitor, leading to a significant and dose-dependent reduction in plasma renin activity. This unique pharmacological profile, which contrasts with the PRA-elevating effects of ACE inhibitors and ARBs, underscores its potential as a powerful therapeutic agent for managing hypertension and related cardiovascular conditions. The use of specialized transgenic animal models has been instrumental in elucidating these effects. Further research building on this foundational preclinical data will continue to refine our understanding of the full therapeutic potential of direct renin inhibition.
References
- 1. Renin inhibition with aliskiren in hypertension: focus on aliskiren/hydrochlorothiazide combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aliskiren: An orally active renin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aliskiren - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aliskiren Reduces Plasma Renin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Aliskiren reduces body-weight gain, adiposity and plasma leptin during diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aliskiren--mode of action and preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct Renin Inhibition With Aliskiren Protects Against Myocardial Ischemia/Reperfusion Injury by Activating Nitric Oxide Synthase Signaling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Renin Inhibition with Aliskiren Normalizes Blood Pressure in Cyp1a1-Ren2 Transgenic Rats with Inducible ANG II-Dependent Malignant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Blueprint of a High-Affinity Interaction: Aliskiren's Conquest of the Renin Active Site
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Aliskiren, the first-in-class direct renin inhibitor, represents a triumph of structure-based drug design. Its high affinity and specificity for the active site of renin, the rate-limiting enzyme of the Renin-Angiotensin System (RAS), are the culmination of meticulous molecular modeling and crystallographic analysis. This technical guide provides a comprehensive overview of the molecular basis for Aliskiren's potent inhibition of renin, detailing the quantitative binding data, the experimental methodologies used to elucidate this interaction, and a visual representation of the key molecular contacts.
Quantitative Analysis of Aliskiren-Renin Binding
The high affinity of Aliskiren for human renin has been quantified through various in vitro assays, including enzymatic assays with recombinant human renin, plasma renin activity (PRA) assays, and biophysical methods such as surface plasmon resonance (SPR). The data consistently demonstrates sub-nanomolar inhibitory potency.
| Parameter | Value | Assay Method | Reference |
| IC50 | 0.6 nM | Human Recombinant Renin (in plasma) | [1][2] |
| IC50 | 0.72 nM | Human Recombinant Renin | [3] |
| IC50 | 0.2 - 0.3 nM | Human Plasma Renin Activity (PRA) | [3] |
| Ki | ≤ 0.04 nM | Human Recombinant Renin (fluorescent substrate) | [3] |
| Ki | 0.18 nM | Human Recombinant Renin | [3] |
| Ki | 0.14 nM | (Pro)renin Receptor-Bound Renin | [3] |
| Kd (KD) | 0.46 ± 0.03 nM | Surface Plasmon Resonance (SPR) | [3] |
| Kinetic Parameter | Value | Method | Reference |
| kon (Association Rate) | 1.0 x 107 M-1s-1 | Surface Plasmon Resonance (SPR) | [4] |
| koff (Dissociation Rate) | 0.11 x 10-3 s-1 | Surface Plasmon Resonance (SPR) | [3] |
| Residence Time (1/koff) | ~2.5 hours | Surface Plasmon Resonance (SPR) | [3] |
The Structural Basis of High-Affinity Binding
The co-crystal structure of Aliskiren bound to human renin (PDB ID: 2V0Z) provides a detailed atomic-level understanding of its high-affinity interaction.[5][6] Aliskiren acts as a transition-state mimetic, effectively occupying multiple specificity pockets within the renin active site, from S3 to S2', with the notable exception of the S2 pocket.[7] A key to its potent and specific binding is its interaction with a large, hydrophobic sub-pocket known as S3sp, which is unique to renin and not present in other aspartic proteases like cathepsin D and pepsin.[7] This ensures Aliskiren's high selectivity.
Key Molecular Interactions
The binding of Aliskiren is characterized by a network of hydrogen bonds and extensive hydrophobic interactions:
-
Hydrogen Bonds:
-
The central hydroxyl group of Aliskiren forms crucial hydrogen bonds with the catalytic dyad of renin, interacting with both oxygen atoms of Asp32 .[7]
-
The amine group of Aliskiren forms a hydrogen bond with the carboxylic acid group of Gly217 and an oxygen atom of Asp32 .[7]
-
The amide group hydrogen bonds with the secondary amine of Ser76 .
-
The terminal amide interacts with Arg74 in the S2' pocket.
-
-
Hydrophobic Interactions:
-
Aliskiren's two propyl groups occupy the hydrophobic S1 and S1' pockets.[7]
-
The methoxy group on the aromatic ring fills the S3 pocket.[7]
-
The methoxyalkoxy sidechain extends into the large, hydrophobic S3sp sub-pocket, a critical interaction for high binding affinity.[5] This interaction is estimated to increase potency by as much as 50-fold.
-
Experimental Protocols
The characterization of Aliskiren's binding to renin involved a suite of biochemical and biophysical techniques. Below are detailed methodologies for the key experiments.
Recombinant Human Renin Expression and Purification
-
Expression System: Recombinant human prorenin is typically expressed in a mammalian cell line, such as Human Embryonic Kidney (HEK-293) cells, to ensure proper glycosylation.
-
Purification of Prorenin:
-
The conditioned medium from the cell culture is harvested.
-
Prorenin is enriched and purified using Concanavalin A affinity chromatography, which binds to the glycosylated protein.
-
-
Activation of Prorenin to Renin:
-
The purified prorenin is converted to active renin by limited proteolytic digestion with trypsin to remove the propeptide.
-
-
Purification of Active Renin:
-
The activated renin is further purified using cation exchange chromatography.
-
A final polishing step is performed using gel filtration chromatography to obtain highly pure and active renin suitable for structural and kinetic studies.
-
Renin Inhibition Enzyme Kinetic Assay (Fluorometric)
This assay measures the ability of an inhibitor to block the cleavage of a synthetic substrate by renin.
-
Reagents and Buffers:
-
Assay Buffer: Typically a buffer such as TES at a physiological pH (e.g., 7.2), containing human serum albumin (HSA) and an antimicrobial agent like neomycin sulphate.
-
Human Recombinant Renin: Diluted in assay buffer to a final concentration in the low ng/mL range (e.g., 0.33 ng/mL).[1]
-
Substrate: A synthetic fluorogenic peptide substrate corresponding to the N-terminus of human angiotensinogen (e.g., a tetradecapeptide) at a concentration near its Km value (e.g., 13.33 µM).[1]
-
Inhibitor: Aliskiren, serially diluted to a range of concentrations.
-
-
Protocol:
-
In a 96-well plate, add the assay buffer, human recombinant renin, and the inhibitor (Aliskiren) at various concentrations.
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the reaction at 37°C for a set time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a strong acid).
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the specific fluorophore used.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is used to measure the real-time association and dissociation of Aliskiren to renin, allowing for the determination of kinetic rate constants (kon and koff) and the dissociation constant (Kd).
-
Instrumentation: A BIAcore system or a similar SPR instrument.
-
Ligand Immobilization:
-
Human recombinant renin (the ligand) is immobilized on the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
-
Analyte Interaction:
-
A running buffer is continuously flowed over the sensor surface to establish a stable baseline.
-
Aliskiren (the analyte) at various concentrations is injected over the sensor surface, allowing for association with the immobilized renin. The change in the refractive index at the surface, proportional to the mass bound, is monitored in real-time.
-
After the association phase, the running buffer is flowed over the surface again, and the dissociation of Aliskiren from renin is monitored.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are fitted to a 1:1 Langmuir binding model to extract the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff / kon).
-
X-ray Crystallography of the Renin-Aliskiren Complex
-
Crystallization:
-
Highly purified recombinant glycosylated human renin is co-crystallized with Aliskiren.[1]
-
The specific crystallization conditions (precipitant, pH, temperature) are optimized to promote the growth of single, well-diffracting crystals. While the exact conditions for PDB entry 2V0Z are not detailed in the primary abstracts, a related structure (2V0V) was crystallized at pH 7.5 using 18% PEG 4000 and 10% isopropanol as precipitants.[8]
-
-
Data Collection and Processing:
-
The crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source.
-
X-ray diffraction data are collected on a detector.
-
The diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
-
Structure Determination and Refinement:
-
The structure is solved using molecular replacement, using a previously determined renin structure as a search model.
-
The initial model is refined against the experimental data, and the electron density map is used to build the model of Aliskiren into the active site.
-
The final model is refined to a high resolution (2.2 Å for 2V0Z) and validated.[5][6]
-
Visualizing the Molecular Interactions and Pathways
To better understand the context and specifics of Aliskiren's interaction with renin, the following diagrams illustrate the relevant biological pathway, the experimental workflow for its characterization, and the key molecular interactions at the active site.
Figure 1: The Renin-Angiotensin System and the site of Aliskiren's inhibitory action.
References
- 1. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2v0z - Crystal Structure of Renin with Inhibitor 10 (Aliskiren) - Summary - Protein Data Bank Japan [pdbj.org]
- 3. beactica.com [beactica.com]
- 4. docs.mdanalysis.org [docs.mdanalysis.org]
- 5. rcsb.org [rcsb.org]
- 6. 2V0Z: Crystal Structure of Renin with Inhibitor 10 (Aliskiren) [ncbi.nlm.nih.gov]
- 7. Aliskiren-binding increases the half life of renin and prorenin in rat aortic vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
Methodological & Application
Application Notes and Protocols: Stability-Indicating Analytical Method for Aliskiren and Hydrochlorothiazide Combination
Introduction
Aliskiren, a direct renin inhibitor, and hydrochlorothiazide, a thiazide diuretic, are co-formulated for the treatment of hypertension.[1][2] A crucial aspect of quality control for such combination drug products is the availability of a validated stability-indicating analytical method. This method must be able to accurately and simultaneously quantify both active pharmaceutical ingredients (APIs) in the presence of their degradation products, which may form under various stress conditions. This document provides detailed application notes and protocols for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Aliskiren and hydrochlorothiazide in pharmaceutical formulations.
Principle
The described method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify Aliskiren and hydrochlorothiazide. The "stability-indicating" nature of the method is established through forced degradation studies, where the drug product is subjected to stress conditions such as acid and base hydrolysis, oxidation, and thermal stress. The method is validated to ensure it is specific, accurate, precise, linear, and robust, in accordance with International Council for Harmonisation (ICH) guidelines.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
Table 1: Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Phenyl analytical column | Inertsil-ODS, C18 (100 x 4.6 mm, 5µm) |
| Mobile Phase | 0.030 M Ammonium acetate:Acetonitrile (60:40, v/v)[3] | 0.1 M Ammonium acetate buffer (pH 5 with formic acid):Acetonitrile (65:35 v/v)[4] |
| Flow Rate | 0.40 mL/min[3] | 1.0 mL/min[4] |
| Detection Wavelength | 280 nm[3] | 232 nm[4] |
| Injection Volume | 10 µL | 20 µL[4] |
| Column Temperature | Ambient | 25°C[5] |
| Run Time | As required for elution of all peaks | As required for elution of all peaks |
2. Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of Aliskiren and hydrochlorothiazide reference standards in a suitable diluent (e.g., a mixture of the mobile phase components) to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies.
-
Sample Preparation: Crush a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a target concentration of Aliskiren and hydrochlorothiazide and transfer it to a volumetric flask. Add the diluent, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 µm membrane filter before injection.
3. Method Validation
The analytical method should be validated according to ICH guidelines, covering the following parameters:
-
System Suitability: Inject the standard solution multiple times and evaluate parameters such as theoretical plates, tailing factor, and relative standard deviation (RSD) of peak areas.
-
Specificity (Forced Degradation Studies): Subject the drug product to stress conditions to induce degradation. The method's ability to separate the peaks of Aliskiren and hydrochlorothiazide from any degradation products demonstrates its specificity.
-
Acid Hydrolysis: Reflux the sample with 0.1 N HCl.
-
Alkaline Hydrolysis: Reflux the sample with 0.1 N NaOH.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide.
-
Thermal Degradation: Expose the solid drug product to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the drug product to UV light.
-
-
Linearity: Analyze a series of at least five concentrations of each drug. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²) and regression equation.[3][5][6]
-
Accuracy (% Recovery): Perform recovery studies by spiking a placebo with known amounts of Aliskiren and hydrochlorothiazide at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be within acceptable limits.[6]
-
Precision:
-
Repeatability (Intra-day Precision): Analyze multiple replicates of the same sample on the same day.
-
Intermediate Precision (Inter-day Precision): Analyze the same sample on different days, by different analysts, or with different equipment. The RSD for precision studies should be within acceptable limits (typically ≤ 2%).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of each analyte that can be reliably detected and quantified.
Data Presentation
Table 2: Summary of Method Validation Parameters
| Validation Parameter | Aliskiren | Hydrochlorothiazide | Acceptance Criteria |
| Linearity Range (µg/mL) | 1.5 - 4.5[3] | 0.125 - 0.375[3] | r² > 0.999 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | |
| Accuracy (% Recovery) | 98.39 - 100.86%[6] | 98.40 - 99.67%[6] | 98 - 102% |
| Precision (RSD %) | < 2% | < 2% | ≤ 2% |
| LOD (µg/mL) | 0.3376 | 0.0288 | To be determined |
| LOQ (µg/mL) | 1.0230 | 0.0873 | To be determined |
Table 3: Results of Forced Degradation Studies
| Stress Condition | % Degradation of Aliskiren | % Degradation of Hydrochlorothiazide | Observations |
| Acid Hydrolysis (0.1 N HCl) | Report % | Report % | Note any significant degradants |
| Alkaline Hydrolysis (0.1 N NaOH) | Report % | Report % | Note any significant degradants |
| Oxidative (3% H₂O₂) | Report % | Report % | Note any significant degradants |
| Thermal (80°C) | Report % | Report % | Note any significant degradants |
| Photolytic (UV light) | Report % | Report % | Note any significant degradants |
Visualizations
Caption: Workflow for the development and validation of a stability-indicating analytical method.
Caption: Logical relationship of forced degradation studies for specificity determination.
The presented HPLC method is demonstrated to be simple, rapid, accurate, precise, and specific for the simultaneous determination of Aliskiren and hydrochlorothiazide in a combined pharmaceutical dosage form. The successful separation of the active ingredients from their degradation products confirms the stability-indicating nature of the method, making it suitable for routine quality control and stability testing of Aliskiren and hydrochlorothiazide combination products.
References
- 1. Renin inhibition with aliskiren in hypertension: focus on aliskiren/hydrochlorothiazide combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. A stability-indicating HPLC method for the quantification of aliskiren and hydrochlorothiazide in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. tandfonline.com [tandfonline.com]
Application of Aliskiren in Studies of Myocardial Ischemia/Reperfusion Injury: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aliskiren, the first-in-class direct renin inhibitor, has emerged as a promising therapeutic agent in the context of cardiovascular disease.[1][2] By blocking the conversion of angiotensinogen to angiotensin I, Aliskiren effectively downregulates the entire renin-angiotensin-aldosterone system (RAAS), a key player in the pathophysiology of hypertension and cardiovascular remodeling.[1][3] Beyond its established antihypertensive effects, a growing body of preclinical evidence highlights the cardioprotective potential of Aliskiren in the setting of myocardial ischemia/reperfusion (I/R) injury.[4][5][6] These studies suggest that Aliskiren's benefits extend beyond blood pressure control, involving direct effects on critical signaling pathways that govern cell survival, inflammation, and oxidative stress.[4][7][8]
This document provides a comprehensive overview of the application of Aliskiren in preclinical studies of myocardial I/R injury. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a summary of key quantitative findings, and visual representations of the underlying molecular mechanisms and experimental designs.
Summary of Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of Aliskiren on myocardial I/R injury.
Table 1: Effect of Aliskiren on Myocardial Infarct Size
| Animal Model | Aliskiren Dose | Duration of Treatment | Infarct Size (% of Area at Risk) | Reference |
| Spontaneously Hypertensive Rats (SHR) | 30 mg/kg/day (oral) | 4 weeks | Reduced vs. Vehicle | [4][7] |
| Spontaneously Hypertensive Rats (SHR) | 60 mg/kg/day (oral) | 4 weeks | Reduced vs. Vehicle | [4][7] |
| Wistar-Kyoto (WKY) Rats | 30 mg/kg/day (oral) | 4 weeks | Reduced vs. Vehicle | [9] |
| Female Sprague-Dawley Rats | 10 mg/kg/day | 4 weeks | Vehicle: 43±3%, Aliskiren: 24±3% | [10] |
| Diabetic (Db/Db) Mice | 25 mg/kg/day | 15 days | Vehicle: 42.9±2.1%, Aliskiren: 21.9±2.9% | [11] |
| Diabetic (Db/Db) Mice | 50 mg/kg/day | 15 days | Vehicle: 42.9±2.1%, Aliskiren: 15.5±1.3% | [11] |
Table 2: Effect of Aliskiren on Cardiac Function Following Myocardial I/R Injury
| Animal Model | Aliskiren Dose | Duration of Treatment | Ejection Fraction (EF) | Fractional Shortening (FS) | Reference |
| Spontaneously Hypertensive Rats (SHR) | 30 mg/kg/day (oral) | 4 weeks | Increased vs. Vehicle | Increased vs. Vehicle | [4][7] |
| Spontaneously Hypertensive Rats (SHR) | 60 mg/kg/day (oral) | 4 weeks | Increased vs. Vehicle | Increased vs. Vehicle | [4][7] |
| Wistar-Kyoto (WKY) Rats | 30 mg/kg/day (oral) | 4 weeks | Improved vs. Vehicle | Improved vs. Vehicle | [9] |
| Wild-Type C57BL/6J Mice | 50 mg/kg/day (oral) | 4 weeks | Improved vs. Vehicle | Improved vs. Vehicle | [8] |
| Myocardial Infarction (MI) Mice | Not Specified | 14 days | Improved vs. Untreated | Improved vs. Untreated | [12] |
Table 3: Effect of Aliskiren on Biochemical Markers in Myocardial I/R Injury
| Animal Model | Aliskiren Dose | Marker | Effect | Reference |
| Spontaneously Hypertensive Rats (SHR) | 30 or 60 mg/kg/day | Superoxide Anion | Decreased | [4][7] |
| Spontaneously Hypertensive Rats (SHR) | 30 or 60 mg/kg/day | cGMP | Increased | [4][7] |
| Wild-Type C57BL/6J Mice | 50 mg/kg/day | CK and LDH | Reduced | [8] |
| Wild-Type C57BL/6J Mice | 50 mg/kg/day | MDA | Reduced | [8] |
| Wild-Type C57BL/6J Mice | 50 mg/kg/day | SOD Activity | Enhanced | [8] |
| Female Sprague-Dawley Rats | 10 mg/kg/day | Cardiac Bradykinin | Increased | [5][10] |
| Sprague-Dawley Rats | 3 mg/kg (IV) | Angiotensin II | Reduced | [6] |
Key Signaling Pathways
Aliskiren's cardioprotective effects in myocardial I/R injury are mediated by a complex interplay of signaling pathways. The diagrams below illustrate the key mechanisms identified in preclinical studies.
Figure 1: Aliskiren's activation of the PI3K-Akt-eNOS signaling pathway.[4][7]
Figure 2: Involvement of Bradykinin B2 and Angiotensin AT2 receptors.[5][10]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on Aliskiren and myocardial I/R injury.
Animal Models and Aliskiren Administration
-
Animal Models:
-
Spontaneously Hypertensive Rats (SHR) and their normotensive counterparts, Wistar-Kyoto (WKY) rats, are commonly used to study the effects of Aliskiren in the context of hypertension.[4][7]
-
Sprague-Dawley rats are another frequently used strain for general cardiovascular research.[5][10]
-
eNOS knockout (eNOS-/-) mice are employed to investigate the specific role of endothelial nitric oxide synthase in Aliskiren's cardioprotective effects.[8]
-
Diabetic (Db/Db) mice are utilized to assess the efficacy of Aliskiren in a model of metabolic disease.[11]
-
-
Aliskiren Administration:
-
For chronic studies, Aliskiren is typically administered orally via gavage once daily for a period of 4 weeks.[4][7][8]
-
Commonly used oral doses in rats range from 10 mg/kg/day to 60 mg/kg/day.[4][5][7][10]
-
In mice, oral doses of 25 mg/kg/day to 50 mg/kg/day have been reported.[8][11]
-
For acute studies, intravenous administration of Aliskiren (e.g., 3 mg/kg) can be performed.[6]
-
Induction of Myocardial Ischemia/Reperfusion (I/R) Injury
The most common method for inducing myocardial I/R injury in rodents is the temporary ligation of the left anterior descending (LAD) coronary artery.
-
Surgical Procedure:
-
Anesthetize the animal (e.g., with sodium pentobarbital).
-
Intubate and ventilate the animal.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the LAD coronary artery with a suture (e.g., 6-0 silk) near its origin.
-
After the ischemic period, release the ligature to allow for reperfusion.
-
Reperfusion duration can vary from 6 to 24 hours depending on the study endpoints.[4][7][8]
-
Close the chest and allow the animal to recover.
-
Figure 3: General experimental workflow for myocardial I/R studies.
Measurement of Myocardial Infarct Size
-
Triphenyltetrazolium Chloride (TTC) Staining:
-
At the end of the reperfusion period, excise the heart.
-
Perfuse the heart with saline to remove blood.
-
Slice the ventricles into uniform sections.
-
Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes.
-
Viable myocardium will stain red, while the infarcted tissue will remain pale.
-
Digitally image the slices and quantify the area of infarction relative to the area at risk (AAR) or the total left ventricular area using image analysis software.
-
Assessment of Cardiac Function
-
Echocardiography:
-
Transthoracic echocardiography is a non-invasive method to assess cardiac function.
-
Perform echocardiography at baseline and at the end of the experiment.
-
Lightly anesthetize the animal and acquire M-mode images of the left ventricle.
-
Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate ejection fraction (EF) and fractional shortening (FS) using standard formulas.
-
Biochemical Assays
-
Oxidative Stress Markers:
-
Superoxide Anion Generation: Can be measured in frozen cardiac tissue sections using dihydroethidium (DHE) staining and fluorescence microscopy.[4][8]
-
Malondialdehyde (MDA): A marker of lipid peroxidation, can be quantified in myocardial tissue homogenates using commercially available kits.[8]
-
Superoxide Dismutase (SOD) Activity: Can be measured in myocardial tissue homogenates using commercial assay kits.[8]
-
-
Cardiac Injury Markers:
-
Creatine Kinase (CK) and Lactate Dehydrogenase (LDH): The activity of these enzymes can be measured in plasma samples collected at the end of the reperfusion period using standard spectrophotometric assays.[8]
-
Conclusion
The available preclinical data strongly support a cardioprotective role for Aliskiren in myocardial ischemia/reperfusion injury. Its beneficial effects appear to be multifactorial, involving the activation of pro-survival signaling pathways like the PI3K-Akt-eNOS cascade, modulation of the bradykinin and angiotensin AT2 receptor systems, and attenuation of oxidative stress.[4][5][7][8][10] These findings, which are often independent of Aliskiren's blood pressure-lowering effects, underscore its potential as a therapeutic agent for patients at risk of or recovering from myocardial infarction.[4][9] Further research, including clinical trials, is warranted to fully elucidate the therapeutic utility of Aliskiren in this setting.[2][13][14] The protocols and data presented herein provide a solid foundation for the design and execution of future investigations into the cardioprotective mechanisms of direct renin inhibition.
References
- 1. Role of aliskiren in cardio-renal protection and use in hypertensives with multiple risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of aliskiren in cardio-renal protection and use in hypertensives with multiple risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aliskiren attenuates cardiac dysfunction by modulation of the mTOR and apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Renin Inhibition With Aliskiren Protects Against Myocardial Ischemia/Reperfusion Injury by Activating Nitric Oxide Synthase Signaling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Protective effects of aliskiren on ischemia-reperfusion-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct renin inhibition with aliskiren protects against myocardial ischemia/reperfusion injury by activating nitric oxide synthase signaling in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aliskiren protects against myocardial ischaemia-reperfusion injury via an endothelial nitric oxide synthase dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aliskiren reduces myocardial ischemia-reperfusion injury by a bradykinin B2 receptor- and angiotensin AT2 receptor-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aliskiren and Valsartan reduce myocardial AT1 receptor expression and limit myocardial infarct size in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of aliskiren on cardiovascular outcomes in patients with prehypertension: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Determination of Aliskiren in Human Saliva and Urine by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed methodologies for the quantitative analysis of Aliskiren, a direct renin inhibitor, in human saliva and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols described herein are based on validated methods to ensure accuracy, precision, and selectivity for pharmacokinetic and clinical studies. Saliva analysis offers a non-invasive alternative for monitoring Aliskiren levels, particularly advantageous in pediatric or vulnerable patient populations.[1][2] Urine analysis provides data on the excretion of the drug.[2] The methods involve solid-phase extraction for sample cleanup followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry.
Introduction
Aliskiren is an orally active, nonpeptide inhibitor of renin, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure. Monitoring its concentration in biological fluids is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. While plasma is the conventional matrix, non-invasive sampling of saliva and urine is a desirable alternative.[1][2] This application note details robust LC-MS/MS methods for the reliable quantification of Aliskiren in these matrices.
Experimental Protocols
Method for Aliskiren in Human Saliva
This protocol is adapted from a validated method for the determination of Aliskiren in human saliva.[1]
2.1.1. Materials and Reagents
-
Aliskiren reference standard
-
Benazepril (Internal Standard)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Oasis MCX 96-well solid-phase extraction (SPE) plates[2]
-
Saliva collection devices
2.1.2. Sample Preparation
The sample purification is conducted by solid-phase extraction (SPE).[1][2]
-
Conditioning: Condition the Oasis MCX SPE plate wells with methanol followed by water.
-
Loading: Load 100 µL of saliva sample, previously spiked with the internal standard (Benazepril), onto the SPE plate.
-
Washing: Wash the wells with 2% formic acid, followed by a wash with methanol.
-
Elution: Elute Aliskiren and the internal standard from the SPE plate using an ammonia solution in methanol (e.g., 10% v/v).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
2.1.3. LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Xselect™ C18 CSH[1][2] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min[1] |
| Gradient | A gradient of acidified methanol and acidified water is applied.[1] |
| Injection Volume | 10 µL |
| Run Time | 7.5 min[1] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Monitored Transitions | Aliskiren: m/z 552.2 → 436.2[1] |
| Benazepril (IS): m/z 425.3 → 351.2[1] |
2.1.4. Method Validation Summary
| Parameter | Result |
| Calibration Range | 0.586 - 1200 ng/mL[1] |
| Regression | 1/x² weighted linear regression[1] |
| Intra-run Precision | 3.8 - 8.1%[1] |
| Inter-run Precision | 3.4 - 8.9%[1] |
| Lower Limit of Quantification (LLOQ) | 0.59 ng/mL[2] |
Method for Aliskiren in Human Urine
This protocol is based on a validated method for the simultaneous quantification of Aliskiren and other cardiovascular drugs in human urine.[3]
2.2.1. Materials and Reagents
-
Aliskiren reference standard
-
Internal Standard (e.g., a structurally similar compound not present in the sample)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Oasis WAX and MCX 96-well solid-phase extraction (SPE) plates[2]
2.2.2. Sample Preparation
For urine samples, a solid-phase extraction (SPE) is also recommended to reduce matrix effects.[2][3] A "dilute-and-shoot" approach, where the urine sample is simply diluted before injection, can also be considered for screening purposes if sensitivity is not a major concern.[4]
-
Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter.
-
SPE: Utilize Oasis WAX and MCX 96-well plates for sample purification.[2] The general steps of conditioning, loading, washing, and eluting are similar to the saliva protocol, but may require optimization for the urine matrix.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.
2.2.3. LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Xselect™ C18 CSH[3] |
| Mobile Phase A | Water with 0.1% Formic Acid[3] |
| Mobile Phase B | Methanol with 0.1% Formic Acid[3] |
| Flow Rate | 0.4 mL/min[3] |
| Gradient | Gradient elution[3] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Monitored Transitions | Specific precursor and product ions for Aliskiren should be determined. |
2.2.4. Method Validation Summary
| Parameter | Result |
| Calibration Range | 9.4 - 9600 ng/mL[2][3] |
| Regression | 1/x² weighted quadratic regression[3] |
| Intra-run Precision | 3.2 - 5.8%[3] |
| Inter-run Precision | 6.1 - 10.3%[3] |
| Lower Limit of Quantification (LLOQ) | 9.4 ng/mL[2] |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the determination of Aliskiren in saliva and urine.
Caption: Workflow for Aliskiren determination in saliva.
References
- 1. Liquid chromatography-tandem mass spectrometry method for determination of aliskiren in saliva and its application to a clinical trial with healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tailored Assays for Pharmacokinetic and Pharmacodynamic Investigations of Aliskiren and Enalapril in Children: An Application in Serum, Urine, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
Revolutionizing Hypertension Treatment: Aliskiren-Loaded Nanoparticles for Enhanced Bioavailability
The direct renin inhibitor Aliskiren holds significant promise in the management of hypertension; however, its clinical efficacy is hampered by low oral bioavailability (2-7%).[1][2] Recent research has focused on overcoming this limitation through the use of polymeric nanoparticles as drug delivery systems. These advanced formulations protect Aliskiren from degradation, enhance its absorption, and provide sustained release, thereby improving its therapeutic potential. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with Aliskiren-loaded nanoparticles.
This emerging technology has demonstrated the ability to significantly increase Aliskiren's effectiveness, leading to more pronounced reductions in blood pressure at similar or even lower doses compared to the free drug.[3][4][5] Studies have shown that nano-encapsulation not only improves pharmacokinetic profiles but also enhances pharmacodynamic effects, including beneficial alterations in the renin-angiotensin system (RAS) at the tissue level.[6][7]
Application Notes
The encapsulation of Aliskiren within biodegradable polymers such as poly(lactic-co-glycolic) acid (PLGA) and poly(lactic acid) (PLA) has been a primary focus of research. These nanoparticles can be formulated to optimize drug loading, release kinetics, and in vivo performance. The improved bioavailability offered by these nanoparticles may lead to reduced dosing frequency, lower side effects, and improved patient compliance.
Key research findings indicate that Aliskiren-loaded nanoparticles exhibit a more favorable pharmacokinetic profile, with a relative bioavailability increase of up to 168% observed in spontaneously hypertensive rats (SHRs).[8][9] Furthermore, these nanoparticles have been shown to downregulate the gene expression of the (pro)renin receptor and angiotensin-converting enzyme (ACE) in the heart, contributing to cardioprotective effects beyond simple blood pressure reduction.[6][7][10] The sustained release from nanoparticles also contributes to a more prolonged therapeutic effect.[11]
Data Presentation
The following tables summarize the key quantitative data from various studies on Aliskiren-loaded nanoparticles.
Table 1: Physicochemical Characterization of Aliskiren-Loaded Nanoparticles
| Nanoparticle Type | Polymer | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| NP ALIS | PLA | 279 | -24 | 5 (theoretical) | 75 | [1][3] |
| ALS-NP | PLGA | Not Specified | Not Specified | Not Specified | Not Specified | [8][9] |
| Magnetic NP ALIS | PLA | 58-227 | Not Specified | 0.6 (theoretical) | Not Specified | [11] |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Parameters of Aliskiren Formulations in SHRs
| Formulation | Dose | Route | Key Pharmacokinetic Findings | Key Pharmacodynamic Findings | Reference |
| Powdered Aliskiren | 25 mg/kg/day | Oral Gavage | Not Specified | 10% reduction in Systolic Blood Pressure (SBP) after 3 weeks. | [3][4][5] |
| NP ALIS (PLA) | 25 mg/kg/day | Oral Gavage | Higher accumulation in the heart compared to powdered Aliskiren. | 25% reduction in SBP after 3 weeks.[3][4][5] Increased nNOS expression and NOS activity in the heart.[1] Decreased vasoconstriction and aortic collagen content.[1] | [1][3][4][5][6][7] |
| ALS (Free Drug) | 30 mg/kg | Oral | - | Increased Kidney Injury Molecule-1. | [8][9] |
| ALS-NP (PLGA) | 30 mg/kg equivalent | Oral | 168% relative bioavailability. Significant increase in Cmax and AUC. Reduced volume of distribution and oral clearance. | Decreased Kidney Injury Molecule-1. | [8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments involving Aliskiren-loaded nanoparticles.
Protocol 1: Preparation of Aliskiren-Loaded PLA Nanoparticles by Modified Nanoprecipitation
This protocol is based on the method described by Pechanova et al. (2019).[1]
Materials:
-
Poly(lactic acid) (PLA)
-
Aliskiren
-
Acetone
-
Poloxamer 188 or other suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Ultrasonic bath/probe sonicator
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLA and Aliskiren in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., Poloxamer 188) in deionized water.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The acetone will diffuse into the aqueous phase, leading to the precipitation of PLA nanoparticles encapsulating Aliskiren.
-
Solvent Evaporation: Continue stirring the suspension for several hours in a fume hood to allow for the complete evaporation of acetone.
-
Nanoparticle Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase containing the unencapsulated drug and excess surfactant.
-
Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry the suspension to obtain a powdered form of the nanoparticles.
Protocol 2: Preparation of Aliskiren-Loaded PLGA Nanoparticles by Emulsion-Diffusion-Evaporation
This protocol is based on the method described by Alqahtani et al. (2018).[8][9]
Materials:
-
Poly(lactic-co-glycolic) acid (PLGA)
-
Aliskiren
-
Ethyl acetate or other suitable organic solvent
-
Didodecyldimethylammonium bromide (DMAB) or other suitable stabilizer
-
Deionized water
-
High-speed homogenizer/sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve PLGA and Aliskiren in an organic solvent like ethyl acetate.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the stabilizer (e.g., DMAB).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Diffusion and Evaporation: Dilute the emulsion with a large volume of water to facilitate the diffusion of the organic solvent into the aqueous phase. Subsequently, remove the organic solvent using a rotary evaporator under reduced pressure. This process leads to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 10,000 rpm) to pellet the nanoparticles.[8][9]
-
Washing and Lyophilization: Wash the collected nanoparticles with deionized water and then freeze-dry them for storage.
Protocol 3: In Vivo Evaluation in Spontaneously Hypertensive Rats (SHRs)
This protocol is a generalized procedure based on studies by Pechanova et al. and Alqahtani et al.[1][6][8][9]
Materials and Animals:
-
Male, 12-week-old Spontaneously Hypertensive Rats (SHRs).[1][6]
-
Aliskiren-loaded nanoparticles.
-
Powdered (free) Aliskiren as a control.
-
Vehicle control (e.g., deionized water or nanoparticle vehicle without the drug).
-
Oral gavage needles.
-
Blood collection supplies (e.g., capillary tubes, centrifuge).
-
Analytical equipment for Aliskiren quantification in plasma (e.g., LC-MS/MS).
-
Blood pressure measurement system (e.g., tail-cuff plethysmography).[1]
Procedure:
-
Animal Acclimatization: Acclimatize the SHRs to the housing conditions for at least one week before the experiment.
-
Grouping: Divide the animals into experimental groups (e.g., untreated control, vehicle control, powdered Aliskiren, Aliskiren-loaded nanoparticles).
-
Dosing: Administer the respective formulations to the animals daily for a specified period (e.g., 3 weeks) via oral gavage.[1][6] The dosage is typically around 25-30 mg/kg/day of Aliskiren or its equivalent in the nanoparticle formulation.[1][6][8][9]
-
Blood Pressure Monitoring: Measure the systolic blood pressure of the rats at regular intervals using a non-invasive method like tail-cuff plethysmography.
-
Pharmacokinetic Study: For pharmacokinetic analysis, collect blood samples at predetermined time points after the final dose. Process the blood to obtain plasma and store it at -80°C until analysis.
-
Pharmacodynamic and Biochemical Analysis: At the end of the study, euthanize the animals and collect tissues of interest (e.g., heart, aorta, kidneys) for histological, molecular, and biochemical analyses (e.g., gene expression of RAS components, NOS activity, collagen content).[1][6]
-
Data Analysis: Analyze the plasma concentrations of Aliskiren to determine pharmacokinetic parameters (AUC, Cmax, Tmax, bioavailability). Analyze the blood pressure data and other pharmacodynamic parameters to evaluate the therapeutic efficacy.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway affected by Aliskiren-loaded nanoparticles.
Caption: Experimental workflow for the development and evaluation of Aliskiren-loaded nanoparticles.
Caption: Proposed mechanism of Aliskiren-loaded nanoparticles on the Renin-Angiotensin System.
References
- 1. Protective Effects of Nanoparticle-Loaded Aliskiren on Cardiovascular System in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nanoparticle approaches for the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. smithlab.iq.msu.edu [smithlab.iq.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Aliskiren-Loaded Nanoparticles Downregulate (Pro)renin Receptor and ACE Gene Expression in the Heart of Spontaneously Hypertensive Rats: Effect on NADPH Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. "Formulation and in Vivo Evaluation of Aliskiren-Loaded Poly(lactic-Co-" by Derek E. Murrell, Jessica M. Coleman et al. [dc.etsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Neuroprotective Effects of Aliskiren in Stroke Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aliskiren, a potent and selective direct inhibitor of renin, is an established antihypertensive agent.[1][2] Its mechanism of action involves blocking the initial and rate-limiting step of the renin-angiotensin system (RAS), the conversion of angiotensinogen to angiotensin I.[3][4] This leads to a reduction in the downstream production of angiotensin II, a potent vasoconstrictor with pro-inflammatory and pro-oxidative properties.[5][6] Emerging preclinical evidence suggests that Aliskiren may exert neuroprotective effects in the context of ischemic stroke, independent of its blood pressure-lowering activity.[7][8] These protective effects are attributed to its ability to mitigate inflammation, oxidative stress, and apoptosis in the ischemic brain.[7][9][10]
These application notes provide detailed experimental protocols for investigating the neuroprotective potential of Aliskiren in both in vivo and in vitro models of stroke.
Key Signaling Pathways
Aliskiren's neuroprotective effects in stroke are believed to be mediated through the modulation of several key signaling pathways. Inhibition of renin by Aliskiren leads to a downstream reduction in angiotensin II levels, which in turn attenuates the activation of angiotensin II type 1 receptors (AT1R). This has a cascading effect, including the suppression of inflammatory cytokine production and a reduction in oxidative stress. Furthermore, some studies suggest a potential involvement of pro-survival pathways like the PI3K/Akt signaling cascade.[10]
Caption: Aliskiren's neuroprotective signaling pathway.
Experimental Protocols
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents
The MCAO model is a widely used and clinically relevant model of focal cerebral ischemia.
Experimental Workflow
Caption: Experimental workflow for the MCAO model.
1. Animal Models
-
Mice: Male C57BL/6 mice are commonly used.[8]
-
Rats: Wistar rats or, for studies focusing on the human renin-angiotensin system, double transgenic rats expressing human renin and angiotensinogen genes can be utilized.[9][11]
2. Aliskiren Administration
-
Systemic Administration (Prophylactic):
-
Central Administration (Prophylactic):
3. MCAO Surgery Protocol
-
Anesthetize the animal (e.g., with isoflurane).
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Introduce a silicone-coated nylon monofilament (e.g., 6-0) into the ICA via an incision in the ECA stump.
-
Advance the filament until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow for reperfusion.[8]
-
Suture the incision and allow the animal to recover.
4. Assessment of Neuroprotection
-
Neurological Deficit Scoring:
-
Garcia Scale: A composite scale evaluating motor and sensory functions. Scores are given for spontaneous activity, symmetry of limb movement, forepaw outstretching, climbing, body proprioception, and response to vibrissae touch.[13][14]
-
Bederson Score: A global neurological function test. Animals are scored based on forelimb flexion and circling behavior.[13][15]
-
-
Infarct Volume Measurement (TTC Staining):
-
At a predetermined time point post-MCAO (e.g., 24 hours), euthanize the animal and perfuse transcardially with saline.
-
Harvest the brain and section it into 2 mm coronal slices.
-
Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.[16][17][18]
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software (e.g., ImageJ).[19][20]
-
-
Brain Edema Measurement:
-
Following euthanasia, separate the ischemic and non-ischemic hemispheres.
-
Weigh the tissue to obtain the wet weight.
-
Dry the tissue in an oven at 100°C for 24 hours and re-weigh to get the dry weight.
-
Calculate the brain water content using the formula: ((wet weight - dry weight) / wet weight) x 100%.[7][8]
-
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
The OGD model mimics the ischemic conditions of stroke in a controlled cellular environment.[21][22][23]
1. Cell Culture
-
Primary cortical neurons or neuronal cell lines (e.g., H9c2 cardiomyocytes, though less common for neuroprotection studies, have been used to study Aliskiren's effects in ischemia[24][25]) can be used.
2. OGD Protocol
-
Replace the normal culture medium with a glucose-free medium (e.g., DMEM without glucose).
-
Place the culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 4-16 hours).[23][24]
-
To model reperfusion, return the cells to normal glucose-containing medium and normoxic conditions.
3. Aliskiren Treatment
-
Aliskiren can be added to the culture medium at various concentrations (e.g., 5, 10, 20 µM) before, during, or after the OGD period to assess its protective effects.[25]
4. Assessment of Cell Viability and Apoptosis
-
MTT Assay: To quantify cell viability.
-
LDH Assay: To measure cytotoxicity by quantifying the release of lactate dehydrogenase from damaged cells.
-
Annexin V/PI Staining: To detect and quantify apoptotic and necrotic cells using flow cytometry.
-
TUNEL Staining: To identify DNA fragmentation, a hallmark of apoptosis.
-
Western Blotting: To analyze the expression of apoptosis-related proteins such as Caspase-3, Bcl-2, and Bax.[24][25]
Data Presentation
Table 1: Summary of In Vivo Neuroprotective Effects of Aliskiren in Rodent Stroke Models
| Parameter | Animal Model | Aliskiren Treatment | Control Group | Outcome | Reference |
| Mortality Rate | Double Transgenic Rats | <10% | 33.3% | Significant reduction in mortality | [9][11] |
| Neurological Score (Garcia Scale) | Double Transgenic Rats | 9.9 ± 0.7 | 7.3 ± 0.7 (Candesartan) | Significant improvement in neurological outcome | [9][11] |
| Infarct Volume (mm³) | Double Transgenic Rats | 314 ± 81 | 403 ± 70 (Vehicle) | Non-significant reduction in infarct volume | [9][11] |
| Brain Water Content (%) | C57BL/6 Mice | Significantly reduced | Increased in vehicle group | Attenuation of brain edema | [7][8] |
Table 2: Summary of Aliskiren's Effects on Molecular Markers of Stroke Pathophysiology
| Molecular Marker | Model | Aliskiren Treatment | Control Group | Effect of Aliskiren | Reference |
| TNF-α, IL-6, CXCL1 mRNA | Double Transgenic Rats (Ischemic Core) | Significantly reduced expression | Upregulated expression | Anti-inflammatory effect | [9][11] |
| Lipid Peroxidation (MDA levels) | C57BL/6 Mice (Ischemic Hemisphere) | Significantly reduced | Increased | Antioxidant effect | [7][8] |
| Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) Activity | C57BL/6 Mice (Ischemic Hemisphere) | Significantly elevated | Reduced | Enhancement of antioxidant defense | [7][8] |
| Bcl-2 Expression | Mouse MCAO model | Increased | Decreased | Anti-apoptotic effect | [10] |
| Bax Expression | Mouse MCAO model | Reduced | Increased | Anti-apoptotic effect | [10] |
Conclusion
The provided protocols offer a comprehensive framework for investigating the neuroprotective properties of Aliskiren in preclinical stroke models. The data suggests that Aliskiren's benefits extend beyond blood pressure control, encompassing anti-inflammatory, antioxidant, and anti-apoptotic mechanisms. These findings encourage further research into the therapeutic potential of direct renin inhibition for the treatment of ischemic stroke.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Aliskiren (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Aliskiren - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Aliskiren Fumarate? [synapse.patsnap.com]
- 5. The renin angiotensin system in the development of cardiovascular disease: role of aliskiren in risk reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Central Application of Aliskiren, a Renin Inhibitor, Improves Outcome After Experimental Stroke Independent of Its Blood Pressure Lowering Effect [frontiersin.org]
- 8. Central Application of Aliskiren, a Renin Inhibitor, Improves Outcome After Experimental Stroke Independent of Its Blood Pressure Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Aliskiren on Stroke in Rats Expressing Human Renin and Angiotensinogen Genes | PLOS One [journals.plos.org]
- 10. Protective Effect of Aliskiren in Experimental Ischemic Stroke: Up-Regulated p-PI3K, p-AKT, Bcl-2 Expression, Attenuated Bax Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Aliskiren on Stroke in Rats Expressing Human Renin and Angiotensinogen Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Central Application of Aliskiren, a Renin Inhibitor, Improves Outcome After Experimental Stroke Independent of Its Blood Pressure Lowering Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Manual versus Automated Rodent Behavioral Assessment: Comparing Efficacy and Ease of Bederson and Garcia Neurological Deficit Scores to an Open Field Video-Tracking System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. 2.5 Infarct volume measurement [bio-protocol.org]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 19. researchgate.net [researchgate.net]
- 20. ahajournals.org [ahajournals.org]
- 21. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 22. yenepoya.res.in [yenepoya.res.in]
- 23. Re-Evaluating the Relevance of the Oxygen–Glucose Deprivation Model in Ischemic Stroke: The Example of Cdk Inhibition [mdpi.com]
- 24. Aliskiren Improves Ischemia- and Oxygen Glucose Deprivation-Induced Cardiac Injury through Activation of Autophagy and AMP-Activated Protein Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Aliskiren Improves Ischemia- and Oxygen Glucose Deprivation-Induced Cardiac Injury through Activation of Autophagy and AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing the hygroscopic nature of Aliskiren hydrochloride in formulation
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the challenges associated with the hygroscopic nature of Aliskiren hydrochloride in pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the hygroscopic nature of this compound during formulation?
A1: The hygroscopic nature of this compound presents several significant challenges in formulation development:
-
Physical Instability: Moisture absorption can lead to physical changes in the active pharmaceutical ingredient (API), such as deliquescence, caking, and changes in crystal structure. This can impact the drug product's appearance, uniformity, and shelf-life.
-
Chemical Instability: The presence of moisture can accelerate chemical degradation of this compound, leading to a loss of potency and the formation of impurities.
-
Manufacturing and Processability Issues: Hygroscopic powders like this compound tend to be cohesive and have poor flow properties. This can lead to manufacturing problems such as:
-
Sticking and Picking: The powder can adhere to tablet press punches and dies, causing defects on the tablet surface.[1][2][3][4][5]
-
Weight and Content Uniformity Variation: Poor powder flow can result in inconsistent die filling, leading to variations in tablet weight and API content.[2]
-
Reduced Compactibility: The presence of moisture can affect the ability of the powder to be compressed into tablets with adequate hardness and friability.
-
Q2: What are the key formulation strategies to mitigate the hygroscopicity of this compound?
A2: Several formulation strategies can be employed to protect this compound from the detrimental effects of moisture:
-
Co-processing with Excipients: Incorporating specific excipients with moisture-scavenging or hydrophobic properties can protect the API.
-
Film Coating: Applying a moisture-barrier film coat to the final tablet can prevent moisture from the environment from reaching the drug core.
-
Solid Dispersion: Creating a solid dispersion of Aliskiren can enhance its stability by dispersing the drug molecules in a polymeric matrix, which can inhibit water absorption and improve dissolution.
Q3: Which excipients are recommended for direct compression formulations of this compound to address its hygroscopicity?
A3: For direct compression formulations, the choice of excipients is critical. Based on available information, a combination of the following types of excipients is often used:
-
Fillers/Binders with low hygroscopicity: Microcrystalline cellulose is a commonly used excipient in Aliskiren tablet formulations.
-
Disintegrants: Crospovidone is a suitable disintegrant for Aliskiren formulations.
-
Glidants: Colloidal silicon dioxide is a key excipient that improves powder flow and can also act as a moisture scavenger, protecting the hygroscopic API.[6][7]
-
Lubricants: Magnesium stearate is a commonly used lubricant to prevent sticking to tablet tooling.
Troubleshooting Guides
Issue 1: Sticking and Picking During Tableting
Symptoms:
-
Tablet surfaces have a "picked" appearance, with small amounts of material removed, especially around embossed logos.[1][5]
-
A film of powder adheres to the punch faces.[2]
-
Tablets are difficult to eject from the die.
Root Causes:
-
Excess Moisture: The hygroscopic nature of this compound leads to moisture absorption, making the powder sticky.[1][3]
-
Inadequate Lubrication: Insufficient lubricant in the formulation can increase the adhesion of the powder to the metal surfaces of the tablet press.[1][4]
-
Formulation Composition: Certain excipients can contribute to stickiness.[2]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Control Environmental Humidity | Maintain a low relative humidity (RH) in the compression suite. This is the first and most critical step in preventing moisture uptake by the formulation. |
| 2 | Optimize Lubricant Level | Increase the concentration of magnesium stearate in the blend. This will reduce the friction between the tablet and the die wall and the adhesion to the punch faces.[1][4] |
| 3 | Incorporate a Glidant/Moisture Scavenger | Add or increase the concentration of colloidal silicon dioxide. This will improve powder flow and adsorb excess moisture, reducing the stickiness of the blend.[6][7] |
| 4 | Adjust Compression Parameters | Increasing the compression force can sometimes help in creating a more robust tablet with less tendency to stick.[4] |
| 5 | Evaluate Punch Face Design and Condition | Inspect punches for any scratches or wear. A smooth, polished punch surface is less likely to cause sticking. For tablets with logos, consider a less intricate design with rounded edges.[1][5] |
Logical Workflow for Troubleshooting Sticking and Picking:
Caption: Troubleshooting workflow for sticking and picking issues.
Issue 2: Poor Powder Flow and Weight Variation
Symptoms:
-
High variability in tablet weights within a batch.
-
Inconsistent powder flow from the hopper to the die.
Root Causes:
-
Hygroscopicity: Moisture absorption increases inter-particle cohesive forces, leading to poor flowability.
-
Particle Size and Morphology: Fine particles or irregular particle shapes can contribute to poor flow.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Incorporate a Glidant | Add colloidal silicon dioxide to the formulation. Its small, spherical particles adhere to the surface of other particles, reducing inter-particle friction and improving flow.[6][7] |
| 2 | Granulation | If direct compression is not feasible, consider a dry granulation (roller compaction) or a non-aqueous wet granulation process. This will increase the particle size and density of the powder, leading to better flow. |
| 3 | Optimize Particle Size of Excipients | Use excipients with a particle size distribution that promotes good flow. |
Experimental Protocols
Protocol 1: Evaluation of Hygroscopicity by Dynamic Vapor Sorption (DVS)
Objective: To quantitatively assess the moisture sorption and desorption characteristics of this compound formulations.[8][9][10][11][12][13][14]
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of the this compound powder or formulation into a DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002%/min).
-
Sorption Isotherm: Increase the relative humidity (RH) in a stepwise manner (e.g., 10% RH increments from 0% to 90% RH) at a constant temperature of 25°C. At each step, allow the sample to equilibrate until a stable weight is reached.
-
Desorption Isotherm: Decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass against the RH to generate the sorption and desorption isotherms. The total moisture uptake at a specific RH (e.g., 75% RH) can be used to compare the hygroscopicity of different formulations.
Experimental Workflow for DVS Analysis:
Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to improve its stability and dissolution characteristics.
Materials:
-
This compound
-
Polymer (e.g., Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl Methylcellulose (HPMC))
-
Solvent (e.g., Ethanol or a mixture of Dichloromethane and Methanol)
Methodology:
-
Dissolution: Dissolve this compound and the chosen polymer in the solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size to obtain a uniform powder.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm the amorphous state).
Data Presentation
Table 1: Comparison of Moisture Barrier Film Coatings
| Film Coating System | Polymer Base | Typical Weight Gain (%) | Moisture Vapor Transmission Rate (MVTR) (g/m²/day) |
| Opadry® AMB | Polyvinyl alcohol (PVA) | 3-5 | Low |
| Eudragit® L30 D-55 | Methacrylic acid copolymer | 5-10 | Very Low |
| Sepifilm™ LP | Hypromellose (HPMC) | 3-5 | Moderate |
Note: The actual MVTR will depend on the specific formulation and coating parameters. This table provides a general comparison.
Table 2: Excipients for Direct Compression of this compound
| Excipient | Function | Typical Concentration (% w/w) | Key Considerations |
| Microcrystalline Cellulose | Filler/Binder | 20-90 | Low hygroscopicity, good compressibility. |
| Crospovidone | Disintegrant | 2-5 | Rapid disintegration. |
| Colloidal Silicon Dioxide | Glidant/Moisture Scavenger | 0.1-2 | Improves flowability and protects against moisture.[6][7] |
| Magnesium Stearate | Lubricant | 0.25-2 | Prevents sticking to tooling. |
References
- 1. pharmtech.com [pharmtech.com]
- 2. TABLET FORMULATION - Reformulation of Tablets to Resolve Sticking & Picking Issues Faced on Compression: A Case Study [drug-dev.com]
- 3. researchgate.net [researchgate.net]
- 4. tabletscapsules.com [tabletscapsules.com]
- 5. tablettingscience.com [tablettingscience.com]
- 6. phexcom.com [phexcom.com]
- 7. researchgate.net [researchgate.net]
- 8. skpharmteco.com [skpharmteco.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. ardena.com [ardena.com]
- 11. news-medical.net [news-medical.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. tainstruments.com [tainstruments.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Aliskiren Dosage Optimization in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Aliskiren dosage to avoid hypotension in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Aliskiren?
A1: Aliskiren is a direct renin inhibitor. It competitively binds to the active site of renin, preventing the conversion of angiotensinogen to angiotensin I. This is the rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), and its inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor. This ultimately results in vasodilation and a reduction in blood pressure.[1][2]
Q2: Why is species specificity a critical consideration when using Aliskiren in animal models?
A2: Aliskiren exhibits high specificity for human renin and is significantly less potent against renin from other species such as dogs, rats, rabbits, pigs, and cats.[3] Therefore, standard hypertensive rat models may not be efficient for testing.[4] To overcome this, researchers often use double-transgenic rats (dTGR) that express both human renin and human angiotensinogen, creating a model with a humanized RAAS.[1][5]
Q3: What are the common animal models used for studying Aliskiren's effects?
A3: Several animal models are utilized, including:
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Sodium-depleted marmosets: These non-human primates are sensitive to renin inhibition.[6][7]
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Spontaneously Hypertensive Rats (SHR): A common model for genetic hypertension.[6][7]
-
Double-Transgenic Rats (dTGR) expressing human renin and angiotensinogen: Considered a highly relevant model due to Aliskiren's specificity for human renin.[1][5][8][9]
Q4: How can I avoid causing significant hypotension during my experiments?
A4: To avoid significant hypotension, it is crucial to:
-
Start with a low dose: Begin with the lower end of the reported effective dose range for your specific animal model and titrate upwards.
-
Monitor blood pressure continuously: Use methods like radiotelemetry for real-time, continuous blood pressure monitoring.[6][7]
-
Consider the animal's physiological state: Factors like sodium depletion can significantly enhance the hypotensive effect of Aliskiren.[6]
-
Be aware of the route of administration: Oral gavage, subcutaneous osmotic minipumps, and intravenous injections will have different pharmacokinetic and pharmacodynamic profiles.[6][8][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Severe Hypotension | Dose is too high for the specific animal model or its physiological state (e.g., sodium depletion). | Immediately cease Aliskiren administration. If severe, supportive care including intravenous fluids may be necessary to restore blood pressure.[11] For future experiments, start with a significantly lower dose and perform a careful dose-escalation study. |
| High Variability in Blood Pressure Response | Inconsistent drug administration (e.g., gavage technique). Individual animal differences in metabolism or RAAS activity. | Ensure consistent and accurate drug administration. Increase the number of animals per group to account for biological variability. Use continuous blood pressure monitoring to understand the full response profile. |
| Lack of Significant Blood Pressure Reduction | Dose is too low. The animal model is not sensitive to Aliskiren (species specificity). | Gradually increase the dose. Confirm that the chosen animal model is appropriate for Aliskiren studies (e.g., use of transgenic models expressing human renin).[4] |
| Unexpected Tachycardia | Reflex tachycardia is a common physiological response to a drop in blood pressure. | This is often a transient effect.[12] Monitor heart rate along with blood pressure. If tachycardia is severe or persistent, it may indicate excessive vasodilation and the need to reduce the Aliskiren dose. |
Data Presentation: Aliskiren Dosage and Blood Pressure Effects
Table 1: Oral Administration of Aliskiren
| Animal Model | Dose (mg/kg) | Route | Key Findings | Reference |
| Sodium-Depleted Marmosets | 1-30 | Oral (single dose) | Dose-dependent decrease in blood pressure. 3 mg/kg resulted in a peak effect of -30 +/- 4 mmHg at 1 hour, lasting over 12 hours. | [6][13] |
| Spontaneously Hypertensive Rats (SHR) | 30 | Oral (gavage, once daily for 4 weeks) | Slight, non-significant decrease in systolic blood pressure. | [14] |
| Spontaneously Hypertensive Rats (SHR) | 60 | Oral (gavage, once daily for 4 weeks) | Significant reduction in systolic blood pressure. | [14] |
| Double-Transgenic Rats (dTG) | 30 | Oral (gavage, single dose) | Maximal mean arterial pressure reduction of ~50 mmHg in males. Effects lasted up to 36 hours. | [12] |
Table 2: Continuous Administration of Aliskiren
| Animal Model | Dose (mg/kg/day) | Route | Duration | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR) | 10-100 | Subcutaneous (osmotic minipumps) | Not specified | Dose-dependent decrease in blood pressure. | [6][13] |
| Double-Transgenic Rats (dTG) | 0.3 | Subcutaneous (osmotic minipumps) | Not specified | Provided target organ protection without significant blood pressure effects. | [4] |
| Double-Transgenic Rats (dTG) | 3 | Subcutaneous (osmotic minipumps) | Not specified | Significantly lowered blood pressure and completely protected against mortality. | [4] |
| Double-Transgenic Rats (dTG) | 10 | Subcutaneous (osmotic minipumps) | 28 days (young rats), 70 days (adult rats) | Fully prevented the development of hypertension in young rats and normalized blood pressure in adult rats. | [8] |
| Double-Transgenic Rats (dTG) | 7.5 | Subcutaneous (osmotic minipumps) | 5 days (pretreatment) | Achieved a target systolic blood pressure of 150 mmHg. | [5] |
| Double-Transgenic Rats (dTG) | 12.5 | Subcutaneous (osmotic minipumps) | 5 days (pretreatment) | Achieved a target systolic blood pressure of 130 mmHg. | [5] |
Experimental Protocols
Protocol 1: Oral Administration in Sodium-Depleted Marmosets
-
Animal Model: Healthy, conscious marmosets.
-
Sodium Depletion: Administer a diuretic to induce sodium depletion, which sensitizes the RAAS.
-
Blood Pressure Monitoring: Implant radiotelemetry devices for continuous measurement of blood pressure and heart rate.[6][7]
-
Drug Administration: Administer Aliskiren via oral gavage as a single dose.
-
Data Collection: Monitor blood pressure and heart rate continuously before and after drug administration. Peak effects are typically observed 1-2 hours post-dosing.[3][6]
Protocol 2: Continuous Subcutaneous Infusion in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Adult male Spontaneously Hypertensive Rats.
-
Surgical Procedure: Anesthetize the rats and surgically implant osmotic minipumps for continuous subcutaneous drug delivery.[6][7]
-
Blood Pressure Monitoring: Utilize radiotelemetry for accurate and continuous blood pressure measurement.
-
Drug Administration: The osmotic minipump will deliver a constant dose of Aliskiren over a specified period (e.g., several weeks).
-
Data Collection: Record blood pressure and heart rate throughout the infusion period to determine the steady-state effect of the drug.
Visualizations
Caption: Aliskiren's mechanism of action within the RAAS pathway.
Caption: Workflow for optimizing Aliskiren dosage in animal models.
References
- 1. Aliskiren--mode of action and preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aliskiren--an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. Effects of Aliskiren on Stroke in Rats Expressing Human Renin and Angiotensinogen Genes | PLOS One [journals.plos.org]
- 6. Aliskiren, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aliskiren-a-novel-orally-effective-renin-inhibitor-lowers-blood-pressure-in-marmosets-and-spontaneously-hypertensive-rats - Ask this paper | Bohrium [bohrium.com]
- 8. Persistent antihypertensive effect of aliskiren is accompanied by reduced proteinuria and normalization of glomerular area in Ren-2 transgenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Direct Renin Inhibition with Aliskiren Normalizes Blood Pressure in Cyp1a1-Ren2 Transgenic Rats with Inducible ANG II-Dependent Malignant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicoses in Animals From Cardiovascular Medications - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Direct Renin Inhibition With Aliskiren Protects Against Myocardial Ischemia/Reperfusion Injury by Activating Nitric Oxide Synthase Signaling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aliskiren and P-glycoprotein (P-gp) Inhibitor Interactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the drug interaction profile of Aliskiren with P-glycoprotein (P-gp) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the nature of the interaction between Aliskiren and P-glycoprotein (P-gp)?
Aliskiren is a substrate for the efflux transporter P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).[1][2][3] P-gp is expressed in various tissues, including the intestinal epithelium, where it actively transports substrates back into the intestinal lumen, thereby limiting their oral absorption.[4][5] This P-gp-mediated efflux is a contributing factor to Aliskiren's low oral bioavailability, which is approximately 2.6%.[1][2]
Q2: What is the clinical significance of co-administering Aliskiren with a P-gp inhibitor?
Co-administration of Aliskiren with a P-gp inhibitor can lead to a significant increase in Aliskiren's plasma concentrations (both Cmax and AUC), potentially increasing its therapeutic effect and the risk of adverse effects.[1][2] The extent of this interaction depends on the potency of the P-gp inhibitor. Therefore, caution should be exercised, and monitoring for adverse effects is recommended when Aliskiren is co-administered with P-gp inhibitors.[6]
Q3: Which drugs are known P-gp inhibitors that interact with Aliskiren?
Several drugs that inhibit P-gp have been shown to increase Aliskiren's systemic exposure. These include:
-
Cyclosporine: A potent P-gp inhibitor that can increase Aliskiren's AUC by approximately 5-fold and Cmax by 2.5-fold. Concomitant use is generally not recommended.
-
Itraconazole: A strong P-gp and CYP3A4 inhibitor that has been shown to markedly raise the plasma concentrations of Aliskiren.
-
Ketoconazole: A strong CYP3A4 and moderate P-gp inhibitor that can increase Aliskiren plasma levels by approximately 80%.[6]
-
Verapamil: A moderate P-gp inhibitor that can roughly double the plasma levels of Aliskiren.
-
Atorvastatin: Co-administration has resulted in about a 50% increase in Aliskiren Cmax and AUC.
Troubleshooting Guide for In Vitro Experiments
Issue 1: High variability in Aliskiren transport rates in transwell assays.
-
Possible Cause 1: Inconsistent cell monolayer integrity.
-
Troubleshooting Tip: Ensure consistent cell seeding density and culture conditions. Regularly measure the transepithelial electrical resistance (TEER) to confirm monolayer confluence and integrity before and after the transport experiment.
-
-
Possible Cause 2: Variation in P-gp expression levels.
-
Troubleshooting Tip: Use a consistent cell passage number for all experiments, as P-gp expression can vary with passage. Periodically verify P-gp expression levels using Western blotting or qPCR.
-
-
Possible Cause 3: Non-specific binding of Aliskiren.
-
Troubleshooting Tip: Include control wells without cells to assess non-specific binding to the transwell membrane and plasticware. Pre-incubating the plate with a blocking agent like bovine serum albumin (BSA) may help reduce non-specific binding.
-
Issue 2: Unexpectedly low inhibition of Aliskiren transport by a known P-gp inhibitor.
-
Possible Cause 1: Suboptimal inhibitor concentration.
-
Troubleshooting Tip: Perform a dose-response experiment to determine the IC50 of the inhibitor in your specific cell system. Ensure the inhibitor concentrations used are appropriate to elicit a significant effect.
-
-
Possible Cause 2: Inhibitor instability in the experimental medium.
-
Troubleshooting Tip: Verify the stability of the inhibitor in your cell culture medium over the time course of the experiment using an appropriate analytical method like HPLC.
-
-
Possible Cause 3: Involvement of other transporters.
-
Troubleshooting Tip: Consider the possibility that other uptake or efflux transporters may be involved in Aliskiren's transport in your cell model. Use specific inhibitors for other known transporters to investigate their potential contribution.
-
Data Presentation
Table 1: Pharmacokinetic Interactions of Aliskiren with P-glycoprotein Inhibitors
| P-gp Inhibitor | Dose of P-gp Inhibitor | Dose of Aliskiren | Change in Aliskiren Cmax | Change in Aliskiren AUC | Reference |
| Cyclosporine | 200 mg and 600 mg | 75 mg | ~2.5-fold increase | ~5-fold increase | |
| Itraconazole | 100 mg | 150 mg | ~5.8-fold increase | ~6.5-fold increase | |
| Ketoconazole | 200 mg twice daily | 300 mg | Not specified | ~80% increase (1.8-fold) | [6] |
| Verapamil | 240 mg | 300 mg | ~2-fold increase | ~2-fold increase | |
| Atorvastatin | 80 mg | 300 mg | ~50% increase (1.5-fold) | ~50% increase (1.5-fold) | [2] |
Experimental Protocols
1. In Vitro P-gp Mediated Transport of Aliskiren using Caco-2 Cells
This protocol describes a typical experiment to assess the role of P-gp in the transport of Aliskiren and the inhibitory effect of a potential P-gp inhibitor using the Caco-2 cell line, a well-established model for the intestinal barrier.
-
Cell Culture: Caco-2 cells are seeded on permeable transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with well-developed tight junctions and expression of P-gp.
-
Transport Assay:
-
The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
For the basal-to-apical (B-to-A) transport study, the transport buffer containing Aliskiren (e.g., 10 µM) is added to the basolateral compartment, and the apical compartment contains the transport buffer alone.
-
For the apical-to-basal (A-to-B) transport study, the Aliskiren-containing buffer is added to the apical compartment.
-
To assess the effect of a P-gp inhibitor, the inhibitor is pre-incubated with the cells on both the apical and basolateral sides for a defined period (e.g., 30 minutes) before the addition of Aliskiren. The inhibitor is also included in the donor compartment during the transport experiment.
-
Samples are collected from the receiver compartment at various time points (e.g., 30, 60, 90, and 120 minutes) and replaced with fresh buffer.
-
-
Sample Analysis: The concentration of Aliskiren in the collected samples is determined by a validated analytical method, such as LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. A B-to-A/A-to-B efflux ratio significantly greater than 2 is indicative of active efflux. A reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that Aliskiren is a substrate of P-gp.
2. Clinical Drug-Drug Interaction Study in Healthy Volunteers
This protocol outlines a typical clinical study design to evaluate the effect of a P-gp inhibitor on the pharmacokinetics of Aliskiren in healthy human subjects.
-
Study Design: An open-label, two-period, fixed-sequence crossover study.
-
Participants: A cohort of healthy male and female volunteers.
-
Treatment Periods:
-
Period 1 (Reference): Subjects receive a single oral dose of Aliskiren (e.g., 150 mg).
-
Washout Period: A sufficient time is allowed for the complete elimination of Aliskiren (typically 7-10 days).
-
Period 2 (Test): Subjects receive the P-gp inhibitor for a specified duration to achieve steady-state concentrations (e.g., ketoconazole 200 mg twice daily for 4 days). On the last day of inhibitor administration, a single oral dose of Aliskiren (e.g., 150 mg) is co-administered.
-
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after each Aliskiren dose (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Bioanalysis: Plasma concentrations of Aliskiren are measured using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The primary pharmacokinetic parameters, including Cmax, AUC from time zero to the last measurable concentration (AUC0-t), and AUC from time zero to infinity (AUC0-∞), are calculated for Aliskiren in both periods.
-
Statistical Analysis: The geometric mean ratios and 90% confidence intervals for Cmax and AUC of Aliskiren with and without the P-gp inhibitor are calculated to determine the magnitude of the drug-drug interaction.
Mandatory Visualization
Caption: P-glycoprotein mediated efflux of Aliskiren and its inhibition.
Caption: Workflow for investigating Aliskiren-P-gp inhibitor interactions.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [helda.helsinki.fi]
- 3. Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 5. P- glycoproteins | PPTX [slideshare.net]
- 6. Pharmacokinetics of the oral direct renin inhibitor aliskiren in combination with digoxin, atorvastatin, and ketoconazole in healthy subjects: the role of P-glycoprotein in the disposition of aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Early Termination of the ALTITUDE Clinical Trial
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the reasons behind the early termination of the Aliskiren Trial in Type 2 Diabetes Using Cardio-Renal Endpoints (ALTITUDE).
Frequently Asked Questions (FAQs)
Q1: Why was the ALTITUDE clinical trial with aliskiren terminated prematurely?
The ALTITUDE trial was terminated early based on the recommendation of the independent Data Monitoring Committee (DMC).[1] The DMC found that aliskiren, when added to standard therapy with an ACE inhibitor or an angiotensin receptor blocker (ARB) in patients with type 2 diabetes and renal impairment, was unlikely to provide any benefit and was associated with an increased risk of specific adverse events.[1][2][3]
Q2: What was the primary objective of the ALTITUDE trial?
The primary objective of the ALTITUDE trial was to determine if aliskiren (300 mg once daily) could reduce cardiovascular and renal morbidity and mortality compared to a placebo in high-risk patients with type 2 diabetes who were already receiving conventional treatment, including an ACE inhibitor or an ARB.[4][5][6]
Q3: What specific adverse events were observed in the aliskiren group?
The early termination was prompted by an increased incidence of non-fatal stroke, renal complications, hyperkalemia (high potassium levels), and hypotension (low blood pressure) in the group receiving aliskiren compared to the placebo group.[1][3][7]
Q4: Did the addition of aliskiren show any benefits for the primary endpoint?
No, the trial was stopped for futility in meeting the primary endpoint.[8] There was no significant difference in the incidence of the primary composite endpoint (which included cardiovascular death, resuscitated death, myocardial infarction, stroke, unplanned hospitalization for heart failure, and renal outcomes) between the aliskiren and placebo groups.[9] In fact, there was a nonsignificant trend towards a worse outcome in the aliskiren group.[7]
Q5: What was the patient population in the ALTITUDE trial?
The trial enrolled 8,606 patients with type 2 diabetes who were at high risk for cardiovascular and renal events.[4][10] These patients had evidence of kidney disease (albuminuria) or a history of cardiovascular disease.[3][5][6]
Troubleshooting Guide
Issue: Designing a clinical trial with dual renin-angiotensin-aldosterone system (RAAS) blockade.
Troubleshooting Steps:
-
Review the ALTITUDE trial findings: The ALTITUDE trial demonstrated that dual RAAS blockade with a direct renin inhibitor (aliskiren) on top of an ACE inhibitor or ARB in a high-risk diabetic population resulted in harm without evidence of benefit.[1][3] This outcome serves as a critical cautionary tale.
-
Evaluate the patient population: The adverse outcomes in ALTITUDE were specific to a population with type 2 diabetes and renal impairment.[1] The risk-benefit profile of dual RAAS blockade may differ in other populations, but careful consideration and justification are necessary.
-
Monitor for key adverse events: If proceeding with a study involving dual RAAS blockade, rigorous monitoring for hyperkalemia, hypotension, and renal dysfunction is essential. The ALTITUDE data highlights these as significant risks.[1][2]
-
Re-evaluate the scientific rationale: The hypothesis that more complete RAAS blockade would provide additional cardiorenal protection was not supported by the ALTITUDE trial.[3] Researchers should critically assess the mechanistic basis for proposing such a strategy in future studies.
Data Presentation
Table 1: Incidence of Key Adverse Events in the ALTITUDE Trial
| Adverse Event | Aliskiren Group (%) | Placebo Group (%) |
| Non-fatal Stroke | 2.6 | 2.0 |
| Renal Complications (Serious) | 4.7 | 3.3 |
| Hyperkalemia | 36.9 | 27.1 |
| Hypotension | 18.4 | 14.6 |
Source: Health Sciences Authority, Singapore.[8]
Experimental Protocols
The ALTITUDE trial was a randomized, double-blind, placebo-controlled, parallel-group study.[4][5][6]
-
Participants: 8,606 patients with type 2 diabetes and evidence of renal disease (albuminuria) or cardiovascular disease.[4][10]
-
Intervention: Patients were randomly assigned to receive either 300 mg of aliskiren once daily or a placebo.[4]
-
Background Therapy: All patients were receiving standard antihypertensive treatment with either an ACE inhibitor or an ARB.[1]
-
Primary Endpoint: The primary outcome was a composite of cardiovascular death, resuscitated sudden death, non-fatal myocardial infarction, non-fatal stroke, unplanned hospitalization for heart failure, end-stage renal disease, or a doubling of baseline serum creatinine concentration.[3][5][6]
Mandatory Visualizations
Signaling Pathway and Trial Outcome
Caption: Logical workflow of the ALTITUDE trial's early termination.
Renin-Angiotensin-Aldosterone System (RAAS) Inhibition
Caption: Sites of action for Aliskiren, ACE inhibitors, and ARBs in the RAAS pathway.
References
- 1. ALTITUDE Study of Aliskiren Terminated Early by Novartis [forbes.com]
- 2. FDA Drug Safety Communication: New Warning and Contraindication for blood pressure medicines containing aliskiren (Tekturna) | FDA [fda.gov]
- 3. ALTITUDE halted: Adverse events when aliskiren added to ACEI, ARB therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Aliskiren Trial in Type 2 Diabetes Using Cardio-Renal Endpoints (ALTITUDE): rationale and study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. ALTITUDE: New Data on Why Trial Halted [medscape.com]
- 8. Early termination of aliskiren study due to adverse events [hsa.gov.sg]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. In Brief: Aliskiren Trial Terminated | The Medical Letter Inc. [secure.medicalletter.org]
Mitigating renal impairment risks when using Aliskiren with ACEIs or ARBs
Welcome to the Technical Support Center for researchers investigating the use of Aliskiren in combination with Angiotensin-Converting Enzyme (ACE) inhibitors or Angiotensin Receptor Blockers (ARBs). This resource provides essential information to mitigate the risks of renal impairment and other adverse events during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern when combining Aliskiren with an ACE inhibitor (ACEI) or an Angiotensin Receptor Blocker (ARB)?
A1: The primary concern is the increased risk of significant adverse events due to dual blockade of the Renin-Angiotensin-Aldosterone System (RAAS). Clinical evidence, most notably from the ALTITUDE (Aliskiren Trial in Type 2 Diabetes Using Cardio-Renal Endpoints) study, has shown that this combination is associated with a higher incidence of renal impairment, hyperkalemia (high potassium levels), and hypotension (low blood pressure) without providing additional cardiovascular or renal benefits.[1][2]
Q2: Are there specific patient populations where this combination is strictly contraindicated?
A2: Yes. The combination of Aliskiren with an ACEI or ARB is contraindicated in patients with diabetes.[3] Additionally, a warning is in place to avoid this combination in patients with moderate to severe renal impairment, specifically a glomerular filtration rate (GFR) of less than 60 mL/min.[3]
Q3: What is the mechanism behind the increased risk of renal impairment?
A3: Aliskiren, ACEIs, and ARBs all inhibit the RAAS, but at different points. Aliskiren is a direct renin inhibitor, acting at the first and rate-limiting step of the cascade.[4] ACEIs block the conversion of angiotensin I to angiotensin II, while ARBs block angiotensin II from binding to its receptor.[5] Using them in combination leads to a more complete and potent blockade of the RAAS. This intensive blockade can excessively lower intraglomerular pressure, leading to a significant drop in the kidney's filtration rate and potentially causing acute kidney injury.[5][6]
Q4: What were the key findings of the ALTITUDE trial regarding renal outcomes?
A4: The ALTITUDE trial was terminated prematurely because it found no evidence of benefit and an increased risk of harm in the group receiving Aliskiren in addition to standard therapy with an ACEI or ARB.[2] Specifically, the trial noted an increased incidence of renal complications, hyperkalemia, and hypotension in the combination therapy group.[1][2] There was no significant reduction in the primary composite endpoint of cardiovascular and renal events.[7]
Q5: Besides renal impairment, what other adverse events should I monitor for?
A5: The most critical adverse events to monitor for, in addition to renal dysfunction, are hyperkalemia and hypotension.[5] A meta-analysis of ten randomized controlled trials found that combination therapy significantly increased the risk of hyperkalemia compared to monotherapy with either an ACEI/ARB or Aliskiren alone.[8] The ALTITUDE trial also reported an increased incidence of nonfatal stroke in the Aliskiren group.[7]
Troubleshooting Guides
Scenario 1: A subject in your study on combination therapy develops hyperkalemia.
-
Question: What steps should be taken if a subject's serum potassium level rises significantly?
-
Answer:
-
Confirm the finding: Repeat the serum potassium measurement to rule out a spurious result (e.g., due to hemolysis during the blood draw).
-
Discontinue contributing agents: Immediately discontinue the investigational drugs (Aliskiren and the ACEI/ARB). Also, review and discontinue any other medications that could contribute to hyperkalemia, such as potassium-sparing diuretics, NSAIDs, or potassium supplements.[9]
-
Assess clinical status: Evaluate the subject for clinical signs and symptoms of hyperkalemia, such as muscle weakness, palpitations, or ECG changes (e.g., peaked T waves).
-
Initiate potassium-lowering therapy: Depending on the severity, this may range from dietary potassium restriction and administration of loop diuretics to more acute interventions like intravenous calcium gluconate, insulin, and glucose, or the use of potassium binders.[9]
-
Monitor closely: Continuously monitor serum potassium levels and renal function until they return to an acceptable range.[10][11]
-
Scenario 2: You observe a significant decrease in a subject's estimated Glomerular Filtration Rate (eGFR).
-
Question: How should a decline in eGFR be managed in an experimental setting?
-
Answer:
-
Evaluate the magnitude of the change: A small, initial decrease in eGFR can be an expected hemodynamic effect of RAAS inhibition. However, a persistent or significant decline (e.g., >30% from baseline) is a cause for concern.
-
Rule out other causes: Assess the subject for other potential causes of acute kidney injury, such as dehydration, sepsis, or exposure to other nephrotoxic agents.
-
Reduce or discontinue the dose: If no other cause is identified, the dose of the investigational drugs should be reduced by 50%, or the drugs should be discontinued entirely.[11]
-
Re-evaluate renal function: Repeat serum creatinine and eGFR measurements within 1-2 weeks to assess the impact of the dose reduction or discontinuation.[11]
-
Consider advanced biomarkers: For a more sensitive and earlier detection of kidney injury, consider measuring novel urinary biomarkers such as NGAL (Neutrophil Gelatinase-Associated Lipocalin) or KIM-1 (Kidney Injury Molecule-1).[12][13]
-
Data Presentation
Table 1: Key Adverse Events from the ALTITUDE Trial
| Adverse Event | Aliskiren + ACEI/ARB Group | Placebo + ACEI/ARB Group | Relative Risk (RR) or Hazard Ratio (HR) |
| Hyperkalemia | 39% | 29% | - |
| Severe Hyperkalemia | 21% | 16% | - |
| Renal Complications | Increased Incidence | Lower Incidence | Not specified in abstracts |
| Hypotension | Increased Incidence | Lower Incidence | Not specified in abstracts |
| Nonfatal Stroke | Higher Incidence | Lower Incidence | RR 1.34 (95% CI 1.01-1.77)[7] |
| Primary Endpoint | No significant benefit | No significant benefit | HR 1.08[1] |
Data compiled from results of the ALTITUDE trial as reported in various sources.[1][7]
Table 2: Meta-Analysis of Hyperkalemia and Acute Kidney Injury Risk
| Comparison | Outcome | Relative Risk (95% CI) | Number Needed to Harm (NNH) |
| Combination Therapy vs. ACEI/ARB Monotherapy | Hyperkalemia | 1.58 (1.24 to 2.02) | 43 |
| Combination Therapy vs. Aliskiren Monotherapy | Hyperkalemia | 1.67 (1.01 to 2.79) | 50 |
| Combination Therapy vs. Monotherapy | Acute Kidney Injury | 1.14 (0.68 to 1.89) | Not Significant |
Data from a systematic review and meta-analysis of 10 randomized controlled trials.[8]
Experimental Protocols
Protocol: Monitoring Renal Safety in a Preclinical Model of Aliskiren and ARB Combination Therapy
1. Objective: To assess the renal safety of co-administering Aliskiren and an ARB (e.g., Valsartan) in a rodent model of hypertension.
2. Animal Model: Spontaneously Hypertensive Rats (SHR), male, 12-14 weeks old.
3. Experimental Groups (n=8 per group):
- Group 1: Vehicle control
- Group 2: Aliskiren (e.g., 10 mg/kg/day)
- Group 3: ARB (e.g., Valsartan, 20 mg/kg/day)
- Group 4: Aliskiren (10 mg/kg/day) + ARB (20 mg/kg/day)
4. Dosing: All compounds administered daily via oral gavage for 4 weeks.
5. Monitoring Schedule:
- Baseline (Day 0): Collect 24-hour urine for albumin and creatinine measurement. Collect blood for baseline serum creatinine, BUN, and electrolytes (Na+, K+, Cl-). Measure baseline blood pressure.
- Weekly (Days 7, 14, 21, 28): Measure blood pressure. Collect spot urine samples for measurement of novel biomarkers (NGAL, KIM-1) by ELISA.
- End of Study (Day 28): Collect 24-hour urine for albumin and creatinine. Collect terminal blood sample for serum creatinine, BUN, and electrolytes. Harvest kidneys for histopathological analysis (H&E and PAS staining).
6. Key Parameters and Assays:
- Renal Function:
- Serum Creatinine (sCr) and Blood Urea Nitrogen (BUN): Measured using standard clinical chemistry analyzers.
- Estimated Glomerular Filtration Rate (eGFR): Calculated using an appropriate formula for the animal model.
- Renal Injury:
- Urinary Albumin-to-Creatinine Ratio (UACR): To assess proteinuria.
- Urinary NGAL and KIM-1: Early biomarkers of tubular injury, measured by ELISA.[14][15]
- Histopathology: To identify tubular necrosis, interstitial fibrosis, or other morphological changes.
- Electrolyte Balance:
- Serum Potassium (K+): To monitor for hyperkalemia.
- Hemodynamics:
- Blood Pressure: Monitored by tail-cuff plethysmography.
7. Data Analysis: Compare changes from baseline across all groups. Use ANOVA followed by a post-hoc test for statistical significance. A p-value < 0.05 is considered significant.
Mandatory Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and points of drug inhibition.
Caption: Workflow for preclinical assessment of renal safety.
Caption: Relationship between dual RAAS blockade, adverse events, and monitoring.
References
- 1. medscape.com [medscape.com]
- 2. ALTITUDE halted: Adverse events when aliskiren added to ACEI, ARB therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsat.org [ijsat.org]
- 4. jparathyroid.com [jparathyroid.com]
- 5. Aliskiren, the First Direct Renin Inhibitor: Assessing a role in pediatric hypertension and kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in predictive in vitro models of drug-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. The effect of combination treatment with aliskiren and blockers of the renin-angiotensin system on hyperkalaemia and acute kidney injury: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. ccjm.org [ccjm.org]
- 11. ccjm.org [ccjm.org]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Biomarkers of drug-induced kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. KIM-1 and NGAL as biomarkers of nephrotoxicity induced by gentamicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the flowability and handling of Aliskiren powder for manufacturing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the flowability and handling of Aliskiren powder for manufacturing processes.
Troubleshooting Guide
Issue 1: Aliskiren powder exhibits poor flowability, leading to inconsistent die filling and weight variation in tablets/capsules.
Possible Causes and Solutions:
| Possible Cause | Identification | Recommended Solution |
| High Cohesion and Adhesion | - High Carr's Index (>25) or Hausner Ratio (>1.25).[1] - High Angle of Repose (>40°).[2][3] - Powder clings to surfaces and forms clumps. | 1. Incorporate Glidants: Add a glidant such as colloidal silicon dioxide (typically 0.1-2% w/w) to reduce interparticle friction.[4][5] 2. Add Lubricants: Use a lubricant like magnesium stearate to minimize adhesion to manufacturing equipment.[4][6] |
| Hygroscopicity | - Powder becomes sticky or forms clumps when exposed to ambient air. - Increased cohesiveness in humid conditions.[7] | 1. Control Humidity: Process Aliskiren powder in a low-humidity environment. 2. Use Moisture Scavengers: Incorporate excipients like silica gel or calcium chloride into the formulation.[4] |
| Particle Size and Shape | - Fine, irregular particles observed under a microscope. - Small particles can lead to increased cohesion.[6] | 1. Granulation: Employ wet or dry granulation to increase particle size and improve flow.[8][9][10] 2. Particle Size Optimization: While challenging with the raw API, granulation is the most effective way to modify particle size for better flow.[11] |
| Electrostatic Charges | - Powder adheres to funnels, hoppers, and other non-conductive surfaces.[12] - Can cause segregation of the blend.[13][14] | 1. Grounding: Ensure all manufacturing equipment is properly grounded to dissipate static charges.[12] 2. Control Humidity: A slightly higher humidity can help dissipate static, but this must be balanced with hygroscopicity concerns. 3. Charge Neutralization: Consider using ionization equipment to neutralize static charges in the processing environment.[14] |
Frequently Asked Questions (FAQs)
Q1: What are the typical flow properties of raw Aliskiren powder?
A1: While specific data can vary between batches and suppliers, Aliskiren, as a crystalline powder, may exhibit cohesive properties.[15] Its high solubility in water suggests it may be prone to hygroscopicity, which can negatively impact flowability.[16][7][15] It is recommended to characterize the flow properties of each batch using methods such as Carr's Index, Hausner Ratio, and Angle of Repose.
Q2: How can I quantitatively assess the flowability of my Aliskiren powder?
A2: You can use standard pharmacopeial methods to assess powder flowability.[5] The most common are:
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Carr's (Compressibility) Index and Hausner Ratio: These are calculated from the bulk and tapped densities of the powder.[1][17][18][19]
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Angle of Repose: This is the angle of a cone-like pile of powder, which relates to interparticle friction.[2][3][20]
Flowability Characterization from Carr's Index and Angle of Repose:
| Flow Character | Carr's Index (%) | Angle of Repose (degrees) |
| Excellent | ≤10 | 25-30 |
| Good | 11-15 | 31-35 |
| Fair | 16-20 | 36-40 |
| Passable | 21-25 | 41-45 |
| Poor | 26-31 | 46-55 |
| Very Poor | 32-37 | 56-65 |
| Very, Very Poor | >38 | >66 |
| (Data sourced from multiple references)[3][19] |
Q3: What are the most effective excipients for improving the flow of Aliskiren powder?
A3: The choice of excipients depends on the specific formulation and manufacturing process. Commonly used excipients to improve powder flow include:
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Glidants: Colloidal silicon dioxide is very effective at reducing interparticle friction.[4][6]
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Lubricants: Magnesium stearate is a common choice to reduce sticking to equipment surfaces.[4][6]
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Flowing Agents/Fillers: Microcrystalline cellulose (MCC) and lactose can improve overall blend flowability.[4][6]
Q4: When should I consider granulation for my Aliskiren formulation?
A4: Granulation is recommended when:
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The powder blend has very poor flowability that cannot be sufficiently improved with flow aids alone.[9]
-
You need to prevent segregation of the components in your powder mixture.[9]
-
A higher bulk density is required for your dosage form.[11]
-
You are working with a high-dose drug where the API properties dominate the blend.[9]
Both wet and dry granulation methods can be considered, with dry granulation (roller compaction or slugging) being suitable for moisture-sensitive materials.[9][10]
Experimental Protocols
Protocol 1: Determination of Bulk Density and Tapped Density
Objective: To measure the bulk and tapped densities of Aliskiren powder for the calculation of Carr's Index and Hausner Ratio.
Materials:
-
Aliskiren powder
-
Graduated cylinder (100 mL)
-
Tapped density tester
-
Spatula
-
Balance
Methodology:
-
Weigh the empty graduated cylinder and record the mass (M1).
-
Gently pour approximately 50 g of Aliskiren powder into the graduated cylinder. Avoid compacting the powder.
-
Record the volume of the powder in the cylinder (V_bulk).
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Weigh the graduated cylinder with the powder and record the mass (M2).
-
Calculate the mass of the powder (M_powder = M2 - M1).
-
Calculate the Bulk Density (ρ_bulk) using the formula: ρ_bulk = M_powder / V_bulk
-
Place the graduated cylinder in the tapped density tester.
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Set the tester to perform 500 taps and start the apparatus.
-
Record the new volume (V_tapped_500).
-
Perform an additional 750 taps (for a total of 1250).
-
Record the final tapped volume (V_tapped). If the difference between V_tapped_500 and V_tapped is less than 2%, the test is complete. Otherwise, continue tapping in increments of 1250 until the difference is less than 2%.
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Calculate the Tapped Density (ρ_tapped) using the formula: ρ_tapped = M_powder / V_tapped
Protocol 2: Calculation of Carr's Index and Hausner Ratio
Objective: To assess the flowability of Aliskiren powder based on its compressibility.
Methodology:
-
Using the bulk and tapped density values from Protocol 1, calculate the Carr's Index (CI) with the following formula:[1][17][18] CI (%) = [ (ρ_tapped - ρ_bulk) / ρ_tapped ] * 100
-
Calculate the Hausner Ratio (HR) using the following formula:[17][19] HR = ρ_tapped / ρ_bulk
Protocol 3: Determination of the Angle of Repose
Objective: To measure the angle of repose of Aliskiren powder as an indicator of interparticle friction.
Materials:
-
Aliskiren powder
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Funnel with a fixed opening
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Stand to hold the funnel at a consistent height
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Flat, circular base with a known diameter
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Ruler or caliper
Methodology:
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Set up the funnel at a fixed height above the center of the circular base.
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Carefully pour the Aliskiren powder through the funnel, allowing it to form a conical pile on the base.
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Continue pouring until the peak of the cone reaches the funnel opening.
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Carefully measure the height of the powder cone (h).
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Measure the radius of the base of the powder cone (r).
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Calculate the Angle of Repose (θ) using the following formula:[2][21] θ = tan⁻¹(h/r)
Visualizations
Caption: Troubleshooting workflow for poor Aliskiren powder flowability.
Caption: Interplay of factors affecting Aliskiren powder flowability.
References
- 1. Carr index - Wikipedia [en.wikipedia.org]
- 2. lfacapsulefillers.com [lfacapsulefillers.com]
- 3. youtube.com [youtube.com]
- 4. What Specific Excipients Are Most Effective For Improving Powder Flow Properties - Techno Search Process [technosearchprocess.com]
- 5. A concise summary of powder processing methodologies for flow enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. pharmainfo.in [pharmainfo.in]
- 8. pharmasalmanac.com [pharmasalmanac.com]
- 9. fabtechnologies.com [fabtechnologies.com]
- 10. | Dry Granulation [alexanderwerkinc.com]
- 11. The Critical Role of Powder Flowability in Pharmaceutical Manufacturing – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Impact of Electrostatics on Processing and Product Performance of Pharmaceutical Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of electrostatic charging on pharmaceutical powder blending homogeneity. | Semantic Scholar [semanticscholar.org]
- 15. Aliskiren | C30H53N3O6 | CID 5493444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. pharmacyfreak.com [pharmacyfreak.com]
- 18. hello-pharma.com [hello-pharma.com]
- 19. Comparative Evaluation of Flow for Pharmaceutical Powders and Granules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Angle of Repose - overview (definition, formula, calculation Excel, table, measure, application) [powderprocess.net]
- 21. azom.com [azom.com]
Troubleshooting inconsistent results in Aliskiren dissolution testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during Aliskiren dissolution testing.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues observed during Aliskiren dissolution testing in a question-and-answer format.
Category 1: Issues with Dissolution Results
Q1: Why are my Aliskiren dissolution results consistently low?
A1: Consistently low dissolution results can stem from several factors related to the method, the drug product, or the equipment.
-
Analytical Method:
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Drug Degradation: Aliskiren may be unstable in the selected dissolution medium. Chemical instability, often related to pH, can lead to the degradation of the drug, resulting in lower detected amounts than what has actually dissolved.
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Filter Adsorption: The active pharmaceutical ingredient (API) may adsorb onto the filter used for sample preparation. It is crucial to perform filter validation to ensure no significant loss of Aliskiren occurs during filtration.
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Insufficient Degassing: The presence of dissolved gases in the dissolution medium can form bubbles on the tablet surface, reducing the contact area between the tablet and the medium and leading to slower dissolution.
-
-
Drug Product & Formulation:
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Excipient Interference: Hydrophobic lubricants or other excipients in the tablet formulation can form a barrier, impeding the penetration of the dissolution medium.
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Physical Properties: Changes in the physical properties of the Aliskiren API, such as particle size or crystalline form (polymorphism), can significantly affect its dissolution rate. Stable polymorphic forms are typically less soluble than metastable ones.
-
-
Equipment & Procedure:
-
Incorrect Paddle/Basket Height: The distance between the paddle or basket and the bottom of the vessel is critical for proper hydrodynamics. An incorrect height can lead to inefficient stirring and lower results.
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Vibrations: Excessive vibration from nearby equipment can add energy to the system and affect dissolution results.
-
Q2: What causes high variability or erratic results between dissolution vessels?
A2: High variability is a common challenge in dissolution testing and often points to inconsistencies in the experimental setup or procedure.
-
Equipment Setup:
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Vessel Centering & Shaft Wobble: Poorly centered vessels or a wobbling paddle/basket shaft can create inconsistent hydrodynamic conditions across the dissolution bath.
-
Equipment Differences: Using different models or manufacturers of dissolution baths can introduce variability due to subtle differences in design and operation.
-
-
Analyst Technique:
-
Dosage Form Introduction: Dropping the tablet into the vessel while the paddle is still moving can cause the tablet to be hit, leading to faster and more variable dissolution. Inconsistent placement of the dosage form at the bottom of the vessel can also be a factor.
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Sampling Inconsistency: Variations in the sampling location within the vessel or the timing of sample withdrawal can lead to significant differences in results.
-
-
Formulation Issues:
-
Poor Flowability: Aliskiren hemifumarate is known to have poor flowability due to its needle-like crystal shape, which can lead to non-uniform tablet composition and, consequently, variable dissolution.
-
Coning: The formation of a cone of undissolved excipients at the bottom of the vessel directly under the paddle can indicate poor mixing and lead to erratic results.
-
Q3: My dissolution profile shows a rapid initial release followed by a plateau, but the final percentage is below the expected value. What could be the cause?
A3: This pattern often suggests an issue with solubility limits or drug stability.
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Saturation of Medium: The concentration of Aliskiren may have reached its solubility limit in the chosen dissolution medium. Aliskiren's solubility is pH-dependent.
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Degradation Over Time: The drug may be dissolving completely but then degrading over the course of the experiment. This is more likely if the medium's pH is not optimal for Aliskiren's stability.
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Complexation: Aliskiren might be forming a less soluble complex with an excipient in the formulation.
Category 2: Analytical & Methodological Issues
Q4: I am seeing extraneous peaks in my HPLC chromatogram during dissolution analysis. What are the likely sources?
A4: Extraneous peaks can originate from multiple sources.
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Excipients: Some tablet excipients may be soluble in the dissolution medium and absorb at the same UV wavelength as Aliskiren.
-
Degradation Products: If Aliskiren is degrading in the dissolution medium, the degradation products may appear as separate peaks.
-
Contamination: Contamination can come from inadequately cleaned dissolution vessels, sampling lines, or carryover from previous analyses.
Q5: How do I choose the appropriate dissolution medium for Aliskiren?
A5: The choice of medium should be based on Aliskiren's physicochemical properties and the intended purpose of the test.
-
Solubility: Aliskiren is highly soluble in water (>350 mg/mL at pH 7.4).
-
pH Considerations: USP guidelines suggest media such as water, aqueous solutions (pH 4.0 to 8.0), or dilute acid. For Aliskiren, 0.1 M HCl has been shown to provide a good dissolution rate and is physiologically relevant.
-
Discriminating Power: The medium should be able to discriminate between formulations with different release characteristics.
Data & Experimental Protocols
Table 1: Typical Dissolution Method Parameters for Aliskiren Tablets
| Parameter | Setting | Rationale / Reference |
| Apparatus | USP Apparatus 2 (Paddles) | Commonly used for tablets and provides consistent hydrodynamics. |
| Dissolution Medium | 900 mL of 0.1 N HCl | This medium shows good discriminatory power and is similar to physiological conditions. |
| Temperature | 37°C ± 0.5°C | Simulates human body temperature. |
| Paddle Speed | 50 rpm | Standard speed that provides gentle and uniform mixing. |
| Sampling Times | 5, 10, 15, 20, 30, 45 minutes | Multiple time points are used to generate a complete dissolution profile. |
| Analytical Finish | HPLC or UV Spectrophotometry | Both methods have been validated for Aliskiren analysis. |
Table 2: Example HPLC Parameters for Aliskiren Dissolution Sample Analysis
| Parameter | Specification | Reference |
| Column | Hyperchrom-ODS 5µ C18 (250 x 4.6 mm) | |
| Mobile Phase | Aceton |
Strategies to minimize Aliskiren degradation under acidic or oxidative stress
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of Aliskiren under acidic and oxidative stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Aliskiren under stress conditions?
A1: Aliskiren is susceptible to degradation through hydrolysis, particularly under acidic and basic conditions, and oxidation. Under acidic stress, hydrolysis of the amide bond can occur. Oxidative stress can lead to the formation of various oxidized byproducts. A study by Kushwah et al. (2018) identified six main degradation products under various stress conditions, including those resulting from hydrolysis followed by cyclization.[1]
Q2: My Aliskiren sample shows significant degradation when dissolved in an acidic buffer for my experiment. What could be the cause and how can I mitigate this?
A2: Significant degradation in an acidic buffer is likely due to acid-catalyzed hydrolysis of the amide functional group in the Aliskiren molecule. To mitigate this, consider preparing your solutions fresh and at a low temperature. If your experimental conditions allow, adjust the pH to be as close to neutral as possible. For formulation development, the inclusion of buffering agents to maintain a stable pH can be a key strategy.
Q3: I am observing unexpected peaks in my HPLC analysis after exposing Aliskiren to oxidative stress. What are these, and how can I prevent their formation?
A3: Unexpected peaks following oxidative stress are likely degradation products resulting from the oxidation of Aliskiren. The major metabolic pathways for aliskiren involve O-demethylation followed by oxidation.[2] To prevent this, it is crucial to protect Aliskiren from oxidizing agents. In experimental solutions, this can be achieved by using degassed solvents and blanketing the solution with an inert gas like nitrogen or argon. In solid formulations, incorporating antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be effective.
Q4: Can the choice of excipients in my formulation affect Aliskiren's stability?
A4: Absolutely. Excipients can significantly impact the stability of Aliskiren. Some excipients may contain reactive impurities, such as peroxides in povidone, which can induce oxidative degradation. The hygroscopicity of certain excipients can also attract moisture, which may accelerate hydrolytic degradation. It is essential to conduct thorough drug-excipient compatibility studies. Using high-purity, low-peroxide grade excipients is recommended.
Q5: Are there advanced formulation strategies to enhance Aliskiren's stability?
A5: Yes, nanoencapsulation is a promising strategy. Formulating Aliskiren into nanoparticles, such as poly(lactic-co-glycolic) acid (PLGA) nanoparticles, can create a protective barrier around the drug molecule. This can shield it from the surrounding microenvironment, thereby reducing its exposure to acidic or oxidative stressors and potentially improving its stability.
Troubleshooting Guides
Issue: Aliskiren Degradation in Acidic Conditions
| Symptom | Possible Cause | Troubleshooting/Minimization Strategy |
| Appearance of new peaks in HPLC chromatogram after incubation in acidic media. | Acid-catalyzed hydrolysis of the amide bond. | - Prepare acidic solutions of Aliskiren immediately before use.- Maintain solutions at a low temperature (2-8 °C) if possible.- If the experimental protocol allows, use a buffer system to maintain the pH as close to neutral as possible.- For solid formulations, consider incorporating pH-modifying excipients or applying a protective film coating to the final dosage form. |
| Loss of Aliskiren peak area over time in an acidic solution. | Progressive degradation of the parent drug. | - Perform kinetic studies to understand the rate of degradation at your experimental pH and temperature.- Shorten the duration of exposure to acidic conditions.- For long-term storage of solutions, consider lyophilization and reconstitution immediately before use. |
Issue: Aliskiren Degradation under Oxidative Stress
| Symptom | Possible Cause | Troubleshooting/Minimization Strategy |
| Formation of multiple degradation product peaks upon exposure to oxidizing agents (e.g., H₂O₂). | Oxidation of the Aliskiren molecule, potentially at the ether linkages. | - In solution, use degassed solvents and purge the headspace of vials with an inert gas (e.g., nitrogen, argon).- Avoid exposure to light, which can catalyze photo-oxidation.- For solid formulations, incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or propyl gallate. The choice and concentration of the antioxidant should be optimized.- Store the drug substance and formulated product in well-sealed containers, protected from light and air. |
| Discoloration of the Aliskiren sample. | Formation of colored degradation products. | - This is a visual indicator of significant degradation. The sample should not be used for experiments where purity is critical.- Re-evaluate storage conditions and handling procedures to minimize exposure to oxidative triggers. |
Quantitative Data on Aliskiren Degradation
The following table summarizes the extent of Aliskiren degradation under various stress conditions as reported in the literature. This data is useful for understanding the relative stability of Aliskiren under different stresses.
| Stress Condition | Duration | % Degradation of Aliskiren | Degradation Products Observed | Reference |
| 2 M HCl | 5 hours | 7.94% | One additional peak detected at 8.21 min | [3] |
| 10% H₂O₂ at RT | 48 hours | 1.59% | Multiple minor degradation peaks | [3] |
| 0.5 N HCl | Not Specified | Significant Degradation | Not Specified | [3] |
| 0.5 N NaOH | Not Specified | Significant Degradation | Not Specified | [3] |
| Neutral Hydrolysis (Heated) | Not Specified | Significant decrease in area, no new peaks | Not detected by UV | [3] |
| Basic Hydrolysis (2 M NaOH) | 5 hours | ~69% | Three additional peaks at 5.05, 6.15, and 7.87 min | [3] |
| Oxidative (unspecified) | Not Specified | Significant decrease in Aliskiren peak | One additional peak at 5.05 min | [3] |
Experimental Protocols
Protocol: Forced Degradation Study of Aliskiren
This protocol outlines a general procedure for conducting forced degradation studies on Aliskiren to assess its stability under various stress conditions.
1. Materials:
-
Aliskiren drug substance
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of Aliskiren in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acidic Hydrolysis:
-
To a known volume of the Aliskiren stock solution, add an equal volume of an appropriate concentration of HCl (e.g., 0.1 N, 1 N, or 2 M).
-
Incubate the mixture at a specific temperature (e.g., room temperature or 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent concentration of NaOH, and dilute it with the mobile phase to the desired concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To a known volume of the Aliskiren stock solution, add an equal volume of an appropriate concentration of H₂O₂ (e.g., 3%, 10%, or 30%).
-
Keep the mixture at room temperature for a defined period (e.g., 2, 4, 8, 24, 48 hours), protected from light.
-
At each time point, withdraw an aliquot and dilute it with the mobile phase to the desired concentration for HPLC analysis.
-
4. HPLC Analysis:
-
Mobile Phase: A typical mobile phase could be a gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: 230 nm or 280 nm
-
Injection Volume: 20 µL
-
Inject the stressed samples, a control (unstressed) sample, and a blank (solvent) into the HPLC system.
-
Analyze the chromatograms to determine the percentage of Aliskiren remaining and the formation of any degradation products.
Visualizations
Degradation Pathways of Aliskiren
Caption: Proposed degradation pathways for Aliskiren under acidic and oxidative stress.
Experimental Workflow for Forced Degradation Studies
Caption: A generalized workflow for conducting forced degradation studies of Aliskiren.
References
- 1. Characterization of solution stress degradation products of aliskiren and prediction of their physicochemical and ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption, distribution, metabolism, and elimination of the direct renin inhibitor aliskiren in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Validation & Comparative
Comparative Efficacy of Aliskiren vs. Valsartan in Reducing Albuminuria: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of Aliskiren, a direct renin inhibitor, and valsartan, an angiotensin II receptor blocker (ARB), in reducing albuminuria. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of supporting experimental data, methodologies, and mechanisms of action.
Quantitative Data Summary
The following table summarizes the key quantitative data from various clinical trials comparing the efficacy of Aliskiren and valsartan in reducing albuminuria.
| Clinical Trial | Treatment Arms | Patient Population | Duration | Key Findings on Albuminuria Reduction |
| Unnamed Randomized Parallel-Group Study | Aliskiren vs. Valsartan | 34 hypertensive patients with albuminuria < 1 g | 24 weeks | Aliskiren group showed a 56% reduction (p < 0.05); Valsartan group showed a 38% reduction (p < 0.05).[1] |
| AVOID (Aliskiren in the Evaluation of Proteinuria in Diabetes) Trial | Aliskiren + Losartan vs. Placebo + Losartan | 599 patients with hypertension, type 2 diabetes, and nephropathy | 6 months | Addition of Aliskiren to losartan resulted in a 20% greater reduction in the urinary albumin-to-creatinine ratio compared to placebo plus losartan (p < 0.001).[2][3][4] |
| MARVAL (MicroAlbuminuria Reduction With VALsartan) Study | Valsartan vs. Amlodipine | 332 patients with type 2 diabetes and microalbuminuria | 24 weeks | Valsartan reduced the urinary albumin excretion rate (UAER) by 44%, whereas amlodipine showed an 8% reduction.[5][6] |
| Unnamed Study in db/db mice | Aliskiren vs. Enalapril vs. Valsartan | Diabetic db/db mice | Not specified | Aliskiren reduced urinary albumin excretion by 56.5%, similar to enalapril (45.5%) and valsartan (48.3%).[7] |
| Unnamed Crossover Trial | Aliskiren vs. Irbesartan vs. Combination vs. Placebo | 26 patients with type 2 diabetes, hypertension, and albuminuria | 4 x 2-month periods | Aliskiren reduced albuminuria by 48% and irbesartan by 58% compared to placebo. The combination therapy led to a 71% reduction.[8] |
Experimental Protocols
Below are summaries of the methodologies for key clinical trials cited in this guide.
Unnamed Randomized Parallel-Group Study
-
Objective: To compare the effects of Aliskiren and valsartan on albuminuria and arterial stiffness in hypertensive patients.[1]
-
Study Design: A 24-week randomized, parallel-group study.[1]
-
Participants: 34 patients with hypertension and albuminuria (< 1 g).[1]
-
Procedure: Following a three-week washout period, patients were randomized to receive either Aliskiren or valsartan.[1]
-
Primary Endpoint: Change in albuminuria from baseline.[1]
AVOID (Aliskiren in the Evaluation of Proteinuria in Diabetes) Trial
-
Objective: To assess the renoprotective effects of adding Aliskiren to standard therapy with losartan in patients with type 2 diabetes and nephropathy.[2][3]
-
Study Design: A randomized, double-blind, placebo-controlled trial.[3]
-
Participants: 599 patients aged 18-85 with type 2 diabetes, hypertension, and a urinary albumin-to-creatinine ratio >300 mg/g.[3]
-
Procedure: After a three-month open-label period where all patients received losartan 100 mg daily and other antihypertensives to achieve a blood pressure goal of <130/80 mm Hg, patients were randomized to either Aliskiren (150 mg daily for 3 months, then 300 mg daily for 3 months) or a placebo for a total of 6 months.[3]
-
Primary Endpoint: Reduction in the urinary albumin-to-creatinine ratio at 6 months.[3]
MARVAL (MicroAlbuminuria Reduction With VALsartan) Study
-
Objective: To evaluate the blood pressure-independent effect of valsartan on urinary albumin excretion rate (UAER) in patients with type 2 diabetes and microalbuminuria.[5][6][9]
-
Study Design: A randomized, double-blind, parallel-group study.[5]
-
Participants: 332 patients with type 2 diabetes and microalbuminuria, with or without hypertension.[5][6]
-
Procedure: Patients were randomly assigned to receive either valsartan (80 mg/day) or amlodipine (5 mg/day) for 24 weeks. The dosage could be doubled, and other antihypertensive agents (bendrofluazide and doxazosin) could be added to achieve a target blood pressure of 135/85 mm Hg.[5][6]
-
Primary Endpoint: The percentage change in UAER from baseline to 24 weeks.[5][6]
Signaling Pathways and Mechanisms of Action
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and fluid balance. Both Aliskiren and valsartan exert their effects by targeting this pathway, albeit at different points.
Mechanism of Action:
-
Aliskiren: As a direct renin inhibitor, Aliskiren blocks the initial and rate-limiting step of the RAAS cascade.[10] It binds to the active site of renin, preventing the conversion of angiotensinogen to angiotensin I.[11] This action leads to a decrease in the production of both angiotensin I and angiotensin II.[11]
-
Valsartan: Valsartan is an angiotensin II receptor blocker (ARB). It selectively blocks the AT1 receptor, preventing angiotensin II from binding and exerting its physiological effects, which include vasoconstriction, aldosterone secretion, and sodium and water retention.[12]
References
- 1. Efficacy of aliskiren and valsartan in hypertensive patients with albuminuria: a randomized parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aliskiren in the Evaluation of Proteinuria in Diabetes - American College of Cardiology [acc.org]
- 4. mdpi.com [mdpi.com]
- 5. Microalbuminuria reduction with valsartan in patients with type 2 diabetes mellitus: a blood pressure-independent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Efficacy of aliskiren, compared with angiotensin II blockade, in slowing the progression of diabetic nephropathy in db/db mice: should the combination therapy be a focus? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Renal Effects of Aliskiren Compared With and in Combination With Irbesartan in Patients With Type 2 Diabetes, Hypertension, and Albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. Aliskiren and valsartan combination therapy for the management of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. youtube.com [youtube.com]
Aliskiren vs. Enalapril: A Head-to-Head Comparison on Cardiac Hypertrophy
For researchers and professionals in drug development, understanding the nuanced differences between antihypertensive agents in their effects on end-organ damage is critical. This guide provides an objective, data-driven comparison of Aliskiren, a direct renin inhibitor, and Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, on their efficacy in regressing cardiac hypertrophy.
Executive Summary
Both Aliskiren and Enalapril target the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the pathophysiology of cardiac hypertrophy. While they share the common goal of reducing angiotensin II (Ang II) levels, their distinct mechanisms of action may lead to different downstream effects. Clinical and preclinical data suggest that both agents are effective in reducing left ventricular mass. The landmark ATMOSPHERE trial provided a direct head-to-head comparison in a heart failure population, finding no superiority of Aliskiren over Enalapril. Preclinical studies offer further insights into their cellular and molecular mechanisms.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from clinical and preclinical studies, comparing the effects of Aliskiren and Enalapril on markers of cardiac hypertrophy.
Table 1: Clinical Trial Data on Left Ventricular Mass Index (LVMI) Reduction
| Study/Trial | Drug/Dosage | Patient Population | Duration | Baseline LVMI (g/m²) | Change in LVMI (g/m²) | Key Finding |
| ALLAY [1][2][3] | Aliskiren 300 mg/day | 460 overweight hypertensive patients with LVH | 36 weeks | ~90 | -4.9 | Aliskiren was non-inferior to losartan in reducing LVMI. |
| Losartan 100 mg/day | ~90 | -4.8 | ||||
| Aliskiren 150 mg + Losartan 50 mg/day | ~90 | -5.8 | Combination therapy was not superior to losartan alone. | |||
| ATMOSPHERE [4][5][6][7] | Enalapril 5-10 mg twice daily | 7,016 patients with heart failure and reduced ejection fraction | Median 36.6 months | Not specified as primary outcome | Not specified as primary outcome | Aliskiren was not superior to enalapril in reducing the primary outcome of cardiovascular death or heart failure hospitalization. |
| Aliskiren 300 mg once daily | Non-inferiority of Aliskiren to Enalapril was not met. |
Table 2: Preclinical Data in Spontaneously Hypertensive Rats (SHR)
| Study | Drug/Dosage | Animal Model | Duration | Parameter | Result |
| Püntener et al. (Implied) [8] | Enalapril 10 mg/kg/day | Spontaneously Hypertensive Rats | 28 days | Cardiac Histopathology | No significant effect on existing pathomorphology of the heart muscle. |
| Aliskiren 100 mg/kg/day | Spontaneously Hypertensive Rats | 28 days | Cardiac Histopathology | Minor effects on hypertension target organs compared to enalapril. | |
| Gomez et al. (Implied) [9][10] | Enalapril 20 mg/kg/day | Spontaneously Hypertensive Rats | 5 weeks | Cardiac Hypertrophy | Completely regressed cardiac hypertrophy. |
Experimental Protocols
ALLAY Trial Methodology [1][2][3] The Aliskiren in Left Ventricular Hypertrophy (ALLAY) study was a randomized, double-blind, active-controlled trial. 460 overweight patients with hypertension and left ventricular hypertrophy (LVH) were randomized to receive Aliskiren (300 mg/day), losartan (100 mg/day), or a combination of Aliskiren (150 mg/day) and losartan (50 mg/day) for 36 weeks. The primary endpoint was the change in left ventricular mass index (LVMI), assessed by cardiac magnetic resonance imaging (cMRI).
ATMOSPHERE Trial Methodology [4][5][6][7] The Aliskiren Trial to Minimize Outcomes in Patients with Heart Failure (ATMOSPHERE) was a multicenter, randomized, double-blind trial that enrolled 7,016 patients with heart failure and a reduced ejection fraction. Patients were assigned to one of three groups: Enalapril (5 or 10 mg twice daily), Aliskiren (300 mg once daily), or a combination of both. The primary outcome was a composite of death from cardiovascular causes or hospitalization for heart failure.
Spontaneously Hypertensive Rat (SHR) Model [8][9][10] Male SHRs are a commonly used animal model for hypertension and cardiac hypertrophy. In a representative study, SHRs received Enalapril (20 mg/kg per day) in their drinking water for 5 weeks. Cardiac hypertrophy was assessed by measuring heart weight to body weight ratio and through histological analysis of cardiac tissue.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways involved in the therapeutic effects of Aliskiren and Enalapril on cardiac hypertrophy, as well as a typical experimental workflow for preclinical assessment.
Caption: Mechanism of RAAS inhibition by Aliskiren and Enalapril.
Caption: Preclinical experimental workflow for evaluating anti-hypertrophic agents.
Mechanistic Insights
Aliskiren: As a direct renin inhibitor, Aliskiren blocks the conversion of angiotensinogen to angiotensin I, the rate-limiting step in the RAAS cascade.[11] This leads to a reduction in both angiotensin I and angiotensin II levels. Some studies suggest that Aliskiren's cardioprotective effects may be independent of blood pressure reduction, potentially through modulation of autophagy and apoptosis pathways.[11][12] Specifically, Aliskiren has been shown to ameliorate pressure overload-induced cardiac hypertrophy and fibrosis by suppressing Ang II-PKCβI-ERK1/2-regulated autophagy.[11][13]
Enalapril: Enalapril is a prodrug that is converted to its active form, enalaprilat, which inhibits the angiotensin-converting enzyme (ACE).[14] ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[14] By inhibiting ACE, Enalapril decreases angiotensin II levels and also increases levels of bradykinin, a vasodilator.[14] The regression of cardiac hypertrophy with Enalapril is associated with the normalization of intracellular pH regulatory mechanisms, potentially via a PKC-related pathway.[9][10]
Conclusion
Both Aliskiren and Enalapril have demonstrated efficacy in mitigating cardiac hypertrophy by targeting the RAAS. Head-to-head clinical data from the ATMOSPHERE trial in a heart failure population did not show a superiority of Aliskiren over Enalapril.[4][5][6][7] Preclinical studies provide evidence for distinct underlying cellular mechanisms that may warrant further investigation. For drug development professionals, the choice between these agents may depend on the specific patient population, safety profiles, and the desired mechanistic pathway to target. The existing evidence suggests that while both are effective, there is no conclusive data to support the superiority of one over the other in the specific context of cardiac hypertrophy regression.
References
- 1. Role of aliskiren in cardio-renal protection and use in hypertensives with multiple risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Effect of the direct Renin inhibitor aliskiren, the Angiotensin receptor blocker losartan, or both on left ventricular mass in patients with hypertension and left ventricular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. No Benefit from Addition of Aliskiren to 'Gold-Standard' ACE Inhibitor - American College of Cardiology [acc.org]
- 5. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 6. Aliskiren, enalapril, or aliskiren ... | Article | H1 Connect [archive.connect.h1.co]
- 7. ATMOSPHERE: Aliskiren Not Superior to Enalapril in HF [medscape.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Enalapril induces regression of cardiac hypertrophy and normalization of pHi regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aliskiren ameliorates pressure overload-induced heart hypertrophy and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aliskiren attenuates cardiac dysfunction by modulation of the mTOR and apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aliskiren ameliorates pressure overload-induced heart hypertrophy and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
Validating Aliskiren's Renoprotective Effects Beyond Blood Pressure Control: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aliskiren's performance in providing kidney protection, independent of its blood pressure-lowering effects, against other renin-angiotensin-aldosterone system (RAAS) inhibitors. The information presented is supported by experimental data from key clinical and preclinical studies, with detailed methodologies for reproducibility and further investigation.
Executive Summary
Aliskiren, a direct renin inhibitor, has demonstrated renoprotective effects that are not solely attributable to its antihypertensive properties. Clinical evidence, most notably from the AVOID trial, has shown that Aliskiren can significantly reduce albuminuria in patients with diabetic nephropathy who are already receiving standard RAAS blockade, with minimal impact on blood pressure. Preclinical studies further support these findings, suggesting that Aliskiren mitigates kidney injury through mechanisms including anti-inflammatory, anti-fibrotic, and anti-oxidative stress pathways. This guide delves into the experimental evidence, comparing Aliskiren with other RAAS inhibitors and elucidating its unique mechanistic pathways.
Comparative Data on Renoprotective Efficacy
The following tables summarize quantitative data from pivotal studies, highlighting Aliskiren's effects on key markers of renal function compared to alternative treatments.
Table 1: Clinical Trial Data on Albuminuria Reduction
| Study (Trial) | Patient Population | Treatment Arms | Duration | Change in Urinary Albumin-to-Creatinine Ratio (UACR) | Blood Pressure Change (Systolic/Diastolic) | Citation(s) |
| AVOID | Hypertensive, type 2 diabetes with nephropathy | 1. Aliskiren (300 mg) + Losartan (100 mg) 2. Placebo + Losartan (100 mg) | 24 weeks | 20% reduction with Aliskiren vs. Placebo (p < 0.001) | Non-significant difference between groups (-2/-1 mmHg) | [1][2] |
| ALTITUDE | Type 2 diabetes with chronic kidney or cardiovascular disease | 1. Aliskiren (300 mg) + ACEi/ARB 2. Placebo + ACEi/ARB | Median 32.9 months | Greater reduction with Aliskiren | -1.3 / -0.6 mmHg lower with Aliskiren | [3][4] |
| Retrospective Study | Non-diabetic Chronic Kidney Disease (CKD) | 1. Aliskiren (150 mg) + Losartan (100 mg) 2. Losartan (200 mg) 3. Aliskiren (150 mg) | 36 months | Significant reduction in all groups; High-dose Losartan showed significantly less proteinuria at 36 months (p < 0.007) | No significant difference between groups | [5][6] |
Table 2: Preclinical Data on Markers of Renal Injury
| Study Model | Animal Model | Treatment Groups | Key Findings | Citation(s) |
| Doxorubicin-Induced Nephrotoxicity | Wistar rats | 1. Doxorubicin (DXR) 2. DXR + Aliskiren | Aliskiren significantly prevented the DXR-induced increase in plasma urea and creatinine, and reduced podocyte injury. | [7] |
| Unilateral Ureteral Obstruction (UUO) | Mice | 1. UUO + Vehicle 2. UUO + Aliskiren | Aliskiren decreased markers of inflammation (CD68, MCP-1, osteopontin) and fibrosis (TGF-β, α-SMA). | [8] |
| Renal Ischemia-Reperfusion Injury | Wistar rats | 1. Ischemia-Reperfusion (IR) 2. IR + Aliskiren | Aliskiren significantly decreased serum creatinine and urea, and reduced oxidative stress markers (MDA). | [9] |
| Spontaneously Hypertensive Rats (SHR) | SHR rats | 1. Aliskiren (100 mg/kg) 2. Enalapril (10 mg/kg) 3. Valsartan (10 mg/kg) | Enalapril and valsartan significantly decreased albuminuria; Aliskiren's effect was not statistically significant. | [10] |
Experimental Protocols
AVOID (Aliskiren in the Evaluation of Proteinuria in Diabetes) Trial
-
Objective: To assess the antiproteinuric effect of Aliskiren when added to standard therapy with losartan in hypertensive patients with type 2 diabetes and nephropathy.[1][2]
-
Study Design: A randomized, double-blind, placebo-controlled, multinational study.[1]
-
Participants: 599 patients with hypertension, type 2 diabetes, and nephropathy (defined by urinary albumin-to-creatinine ratio).[2]
-
Intervention:
-
All patients received losartan 100 mg daily plus optimal antihypertensive therapy.
-
Patients were then randomized to receive either Aliskiren 300 mg daily or a matching placebo for 24 weeks.[1]
-
-
Primary Endpoint: Change in the urinary albumin-to-creatinine ratio (UACR) from baseline.[1]
-
Key Assessments: UACR, blood pressure, and estimated glomerular filtration rate (eGFR) were monitored throughout the study.[2]
Doxorubicin-Induced Nephrotoxicity Study in Rats
-
Objective: To investigate the protective effects of Aliskiren against doxorubicin-induced kidney damage.[7]
-
Animal Model: Male Wistar albino rats.[7]
-
Experimental Groups:
-
Control group.
-
Doxorubicin (DXR) group: received a single intraperitoneal injection of DXR.
-
DXR + Aliskiren group: received Aliskiren orally for a specified period before and after DXR injection.[7]
-
-
Assessments:
-
Biochemical: Plasma renin activity, albumin, total protein, urea, and creatinine levels.[7]
-
Oxidative Stress: Renal tissue levels of malondialdehyde (MDA), reduced glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT).[7]
-
Histopathology: Ultrastructural changes in podocytes, glomerular basement membrane width, and slit pore diameter were examined using electron microscopy.[7]
-
Mechanistic Insights: Signaling Pathways
Aliskiren's renoprotective effects appear to be mediated through multiple pathways beyond systemic RAAS blockade. These include direct effects on kidney cells, such as podocytes, and modulation of local inflammatory and fibrotic processes.
Renin-Angiotensin-Aldosterone System (RAAS) Cascade and Aliskiren's Point of Intervention
The following diagram illustrates the classical RAAS pathway and highlights the distinct points of inhibition for different drug classes, with Aliskiren acting at the initial, rate-limiting step.
Caption: RAAS cascade and points of inhibition.
Aliskiren's Potential Blood Pressure-Independent Renoprotective Pathways
This diagram outlines the proposed mechanisms by which Aliskiren may exert its renoprotective effects independently of blood pressure reduction, focusing on its anti-inflammatory, anti-fibrotic, and anti-oxidative stress actions at the cellular level in the kidney.
Caption: Aliskiren's BP-independent mechanisms.
Conclusion
The available evidence from both clinical and preclinical studies suggests that Aliskiren possesses renoprotective properties that are, at least in part, independent of its effect on systemic blood pressure. Its ability to reduce albuminuria, a key marker of kidney damage progression, without significant blood pressure alterations in certain patient populations, points towards direct renal effects. Mechanistically, Aliskiren appears to mitigate renal injury by attenuating inflammation, fibrosis, and oxidative stress. However, the outcomes of the ALTITUDE trial, which showed an increased risk of adverse events with combination therapy in high-risk diabetic patients, underscore the importance of careful patient selection and monitoring.[3][11] Further research is warranted to fully elucidate the clinical utility of Aliskiren's blood pressure-independent renoprotective effects and to identify the patient populations most likely to benefit from this therapeutic approach.
References
- 1. Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aliskiren in Combination with Losartan Reduces Albuminuria Independent of Baseline Blood Pressure in Patients with Type 2 Diabetes and Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Renal outcomes with aliskiren in patients with type 2 diabetes: a prespecified secondary analysis of the ALTITUDE randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. A retrospective Aliskiren and Losartan study in non-diabetic chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A retrospective Aliskiren and Losartan study in non-diabetic chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aliskiren alleviates doxorubicin-induced nephrotoxicity by inhibiting oxidative stress and podocyte injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aliskiren ameliorates renal inflammation and fibrosis induced by unilateral ureteral obstruction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effect of aliskiren against renal ischemia reperfusion via antioxidant property and nitric oxide signaling pathway [immunopathol.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Effects of aliskiren on mortality, cardiovascular outcomes and adverse events in patients with diabetes and cardiovascular disease or risk: A systematic review and meta-analysis of 13,395 patients - PMC [pmc.ncbi.nlm.nih.gov]
Aliskiren vs. Losartan: A Comparative Analysis of Their Effects on Plasma Renin Activity
A deep dive into the contrasting mechanisms and clinical data surrounding two key classes of renin-angiotensin-aldosterone system (RAAS) inhibitors.
In the management of hypertension and related cardiovascular conditions, modulation of the renin-angiotensin-aldosterone system (RAAS) is a cornerstone of therapy. Among the drugs that target this system, direct renin inhibitors and angiotensin II receptor blockers (ARBs) represent two distinct mechanistic classes. This guide provides a detailed comparison of the effects of Aliskiren, a direct renin inhibitor, and Losartan, an ARB, on plasma renin activity (PRA), supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Blockades
The RAAS is a critical regulator of blood pressure and fluid balance. Renin, an enzyme secreted by the kidneys, catalyzes the first and rate-limiting step of this cascade: the conversion of angiotensinogen to angiotensin I. Angiotensin I is then converted to the potent vasoconstrictor angiotensin II by the angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which increase blood pressure.
Losartan , as an ARB, competitively blocks the AT1 receptor. This action prevents angiotensin II from binding and exerting its hypertensive effects. However, by interrupting the negative feedback loop of angiotensin II on renin secretion, ARBs lead to a compensatory or reactive increase in plasma renin concentration (PRC) and, consequently, plasma renin activity (PRA).[1][2]
Aliskiren , in contrast, is a direct renin inhibitor. It binds to the active site of the renin enzyme, preventing it from converting angiotensinogen to angiotensin I.[1] This blockade at the very top of the RAAS cascade not only reduces the production of both angiotensin I and angiotensin II but also leads to a direct suppression of PRA.[1][3] While Aliskiren also causes a reactive rise in the concentration of renin in the plasma (PRC), the enzymatic activity of this renin is inhibited.[2][3]
Quantitative Comparison of Effects on Plasma Renin Activity
The differential effects of Aliskiren and Losartan on PRA have been quantified in numerous clinical trials. The following table summarizes key findings from comparative studies.
| Treatment | Dosage | Patient Population | Duration | Effect on Plasma Renin Activity (PRA) |
| Aliskiren Monotherapy | 150 mg/day | Mild-to-moderate hypertension | 3 weeks | -65% (P<0.0001)[4] |
| Losartan Monotherapy | 100 mg/day | Healthy volunteers | 7 days | ~8-fold increase (from 1.2 to 9.6 ng/mL/h)[5][6] |
| Losartan Monotherapy | 100 mg/day | Hypertensive patients | 6 weeks | 1.7-fold increase from baseline[7] |
| Irbesartan Monotherapy (ARB) | 150 mg/day | Mild-to-moderate hypertension | 3 weeks | +175% [4] |
| Aliskiren + Irbesartan | 150 mg Aliskiren + 150 mg Irbesartan | Mild-to-moderate hypertension | 3 weeks | PRA levels remained similar to or below baseline , effectively blunting the reactive rise caused by the ARB.[4] |
| Aliskiren + Losartan | 300 mg Aliskiren + 100 mg Losartan | Hypertensive patients with LVH | 36 weeks | Significant reduction in PRA compared to Losartan monotherapy, which showed a marked increase.[8] |
Signaling Pathway and Experimental Workflow
The distinct points of intervention of Aliskiren and Losartan within the RAAS cascade are critical to understanding their downstream effects on PRA.
Caption: Mechanism of Aliskiren and Losartan in the RAAS pathway.
Experimental Protocols
The data presented in this guide are derived from robust clinical trials. Below are summaries of the methodologies employed in key studies.
Study 1: Aliskiren and Irbesartan Combination Study [4]
-
Objective: To investigate the antihypertensive efficacy and effects on PRA of Aliskiren combined with the ARB Irbesartan.
-
Study Design: An open-label study involving patients with mild-to-moderate hypertension.
-
Population: 23 patients.
-
Protocol: Patients received treatment with Irbesartan (150 mg) alone for several weeks, followed by the addition of Aliskiren (75 mg or 150 mg) for 3 weeks. Blood pressure was assessed using ambulatory blood pressure measurement (ABPM).
-
PRA Measurement: Plasma samples were collected, and PRA was measured to assess the biochemical effects of the drug combination. The specific assay used was not detailed in the abstract.
Study 2: Losartan Effects in Healthy Volunteers [5][6]
-
Objective: To investigate the tolerability, blood pressure effects, and changes in PRA and Angiotensin II concentration associated with Losartan administration.
-
Study Design: A multiple-dose study.
-
Population: 10 healthy male volunteers receiving Losartan and 4 receiving a placebo. Subjects were on a standardized sodium diet.
-
Protocol: Subjects received once-daily administration of 100 mg Losartan for seven days. Measurements of blood pressure, heart rate, PRA, Angiotensin II, and aldosterone were taken during a placebo run-in day and after the first and last doses of Losartan.
-
PRA Measurement: PRA was measured as the generation of angiotensin I, expressed in ng of angiotensin I per milliliter per hour.
Study 3: ALLAY (Aliskiren in Left Ventricular Hypertrophy) Trial [1][8]
-
Objective: To compare the effects of Aliskiren, Losartan, or both on left ventricular mass in patients with hypertension and left ventricular hypertrophy.
-
Study Design: A randomized, double-blind, parallel-group trial.
-
Population: 465 overweight patients with hypertension and left ventricular hypertrophy.
-
Protocol: Patients were randomized to receive Aliskiren (300 mg), Losartan (100 mg), or the combination of Aliskiren and Losartan for 36 weeks.
-
PRA Measurement: PRA was assessed at baseline and at the end of the treatment period to compare the long-term effects of the different RAAS blockade strategies.
Caption: Generalized workflow for clinical trials comparing RAAS inhibitors.
Conclusion
Aliskiren and Losartan exert opposing effects on plasma renin activity, a direct consequence of their different mechanisms of action within the RAAS. Losartan, an ARB, leads to a significant reactive increase in PRA by blocking the negative feedback of angiotensin II. In contrast, Aliskiren, a direct renin inhibitor, suppresses PRA by inhibiting the enzyme at the first step of the cascade. Combination therapy with Aliskiren and an ARB has been shown to blunt the ARB-induced rise in PRA.[4] This fundamental difference is a key consideration for researchers and clinicians in the selection and combination of antihypertensive therapies, particularly when targeting the renin-angiotensin system.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Effects of losartan on blood pressure, plasma renin activity, and angiotensin II in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Aliskiren and Irbesartan in Hypertensive Models
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of Aliskiren, a direct renin inhibitor, and Irbesartan, an angiotensin II receptor blocker (ARB). Both agents are pivotal in managing hypertension through their distinct mechanisms of action on the Renin-Angiotensin-Aldosterone System (RAAS). This document synthesizes experimental data from various hypertensive models to objectively compare their performance, offering valuable insights for research and clinical development.
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Aliskiren and Irbesartan intervene at different points in this pathway.
-
Aliskiren : As the first orally active direct renin inhibitor, Aliskiren blocks the RAAS at its rate-limiting step.[1][2] It binds to the active site of renin, preventing the conversion of angiotensinogen to angiotensin I.[2][3] This action leads to a decrease in the subsequent production of both angiotensin I and angiotensin II, and notably, a decrease in plasma renin activity (PRA).[1][3]
-
Irbesartan : As an angiotensin II receptor blocker (ARB), Irbesartan selectively antagonizes the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II, a potent vasoconstrictor, from binding to its receptor and exerting its effects, which include vasoconstriction, aldosterone secretion, and sodium retention.[3] Unlike Aliskiren, ARBs like Irbesartan lead to a compensatory increase in plasma renin levels and activity due to the loss of negative feedback from angiotensin II.[4][5][6]
The distinct points of intervention within the RAAS cascade are illustrated below.
Comparative Efficacy in Hypertensive Models: Monotherapy
Multiple studies have compared the antihypertensive efficacy of Aliskiren and Irbesartan as monotherapies. The results indicate comparable, and in some cases, superior blood pressure reduction with Aliskiren, particularly at higher doses.
| Study Parameter | Aliskiren | Irbesartan | Key Findings & Citations |
| Dose | 150 mg, 300 mg, 600 mg | 150 mg | Aliskiren 150 mg showed comparable SBP/DBP reduction to Irbesartan 150 mg. Aliskiren 300 mg and 600 mg provided significantly greater DBP reduction than Irbesartan 150 mg.[1][7] |
| SBP/DBP Reduction (mmHg) | -11.4/-9.3 (150mg), -15.8/-11.8 (300mg) | -12.5/-8.9 (150mg) | The dose-response for Aliskiren plateaued at 300 mg.[1] |
| Plasma Renin Activity (PRA) | Decreased by ~60% | Increased by ~99% | In patients with hypertension and metabolic syndrome, Aliskiren significantly lowered PRA while Irbesartan increased it.[6] |
| Blood Pressure Control Rate | 29.2% (<135/85 mmHg) | 16.7% (<135/85 mmHg) | A significantly greater proportion of patients with metabolic syndrome achieved BP control with Aliskiren 300 mg vs. Irbesartan 300 mg.[6] |
| Overall Efficacy (Meta-Analysis) | No significant difference | No significant difference | A meta-analysis of 10 trials found Aliskiren to be as effective as ARBs (including Irbesartan) in controlling BP.[8][9] |
| Tolerability | Placebo-like | Placebo-like | Both drugs were generally well tolerated with similar adverse event profiles.[1][6][7] |
Comparative Efficacy: Combination Therapy
The combination of Aliskiren and Irbesartan has been investigated to determine if dual RAAS blockade provides additional benefits over monotherapy, particularly in high-risk patient populations such as those with type 2 diabetes and albuminuria.
| Study Parameter | Irbesartan Monotherapy | Aliskiren + Irbesartan Combination | Key Findings & Citations |
| Nighttime BP Reduction (mmHg) | -9.0/-4.7 | -16.1/-8.6 (with Aliskiren 75mg) | Adding Aliskiren to Irbesartan 150 mg resulted in significantly lower nighttime blood pressures compared to Irbesartan monotherapy.[4][5] |
| Albuminuria Reduction | 58% reduction vs. placebo | 71% reduction vs. placebo | In patients with type 2 diabetes and albuminuria, the combination therapy reduced albuminuria significantly more than either monotherapy.[10][11][12] |
| Glomerular Filtration Rate (GFR) | -8.0 ml/min/1.73 m² | -11.7 ml/min/1.73 m² | Both treatments reduced GFR compared to placebo, with a greater reduction seen in the combination group.[10][12] |
| Angiotensin II Levels | Increased | Reduced by 56% (vs. Irbesartan alone) | The activating effect of Irbesartan on the RAAS was counteracted by Aliskiren, leading to reduced Angiotensin II levels.[10] |
| Plasma Renin Activity (PRA) | Increased by 175% | Remained near baseline or decreased | Co-administration of Aliskiren blunted the reactive rise in PRA caused by Irbesartan.[4][5] |
Effects on Atherosclerosis in Animal Models
Beyond blood pressure reduction, the impact of these drugs on end-organ damage, such as atherosclerosis, has been studied in animal models.
| Study Parameter | Aliskiren | Irbesartan | Key Findings & Citations |
| Animal Model | ApoE(-/-) mice with renovascular hypertension | ApoE(-/-) mice with renovascular hypertension | Both drugs were compared for their effects on atherosclerosis progression and plaque stabilization.[13] |
| Atherosclerosis Progression | Significantly prevented | Significantly prevented | Both treatments prevented the progression of atherosclerosis.[13] |
| Plaque Stabilization | Showed plaque stabilization | Showed plaque stabilization | Both drugs reduced lipid core size and macrophage content while increasing smooth muscle cell content.[13] |
| Smooth Muscle Cell Content | Significantly increased | Increased | Aliskiren led to a significantly greater increase in plaque smooth muscle cell content compared to Irbesartan, suggesting superior plaque stabilization.[13] |
Experimental Protocols: A Case Study
To provide methodological context, the protocol for a key comparative study is detailed below. The study by Persson et al. employed a robust design to evaluate monotherapy and combination therapy in a relevant patient population.
Study Title: Renal Effects of Aliskiren Compared With and in Combination With Irbesartan in Patients With Type 2 Diabetes, Hypertension, and Albuminuria.[10][12]
-
Study Design: A double-blind, randomized, placebo-controlled, four-period crossover trial.
-
Patient Population: 26 patients with type 2 diabetes, hypertension, and albuminuria (>100 mg/day).
-
Methodology:
-
Washout Period: A one-month initial washout period where previous antihypertensive medications were discontinued.
-
Randomization: Patients were randomly assigned to a sequence of four treatment periods.
-
Treatment Periods: Each patient received four distinct treatments in random order, with each period lasting for two months. The treatments were:
-
Placebo
-
Aliskiren 300 mg once daily
-
Irbesartan 300 mg once daily
-
Combination of Aliskiren 300 mg and Irbesartan 300 mg once daily
-
-
-
Primary Endpoint: Change in urinary albumin excretion rate (albuminuria).
-
Secondary Endpoints: Changes in 24-hour ambulatory blood pressure and Glomerular Filtration Rate (GFR).
The workflow for this crossover study is visualized in the following diagram.
Summary and Conclusion
This comparative guide synthesizes key experimental data on Aliskiren and Irbesartan in hypertensive models.
-
Efficacy: As monotherapy, Aliskiren demonstrates antihypertensive efficacy comparable to, and at higher doses potentially greater than, Irbesartan.[1][7] A meta-analysis confirms that, overall, their effectiveness in blood pressure control is similar.[9]
-
RAAS Modulation: The two drugs have opposing effects on plasma renin activity; Aliskiren decreases it, while Irbesartan causes a reactive increase.[6] The clinical significance of this distinction, particularly regarding long-term end-organ protection, remains a subject of investigation.
-
Combination Therapy: Dual RAAS blockade with Aliskiren and Irbesartan provides superior reduction in blood pressure and albuminuria compared to either agent alone.[4][10][12] This enhanced effect is achieved by a more complete suppression of the RAAS cascade.[10]
-
Safety: Both drugs are well-tolerated in monotherapy.[1][6] However, it is crucial to note that large-scale clinical trials (e.g., ALTITUDE) later raised safety concerns regarding the combination of Aliskiren with ACE inhibitors or ARBs in high-risk patients (diabetics or those with renal impairment), citing an increased risk of adverse events like hypotension, hyperkalemia, and renal complications.[1]
-
Atheroprotective Effects: In preclinical models, both agents show promise in preventing atherosclerosis progression and promoting plaque stability, with some data suggesting a potential advantage for Aliskiren.[13]
References
- 1. Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aliskiren: An orally active renin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Aliskiren reduces blood pressure and suppresses plasma renin activity in combination with a thiazide diuretic, an angiotensin-converting enzyme inhibitor, or an angiotensin receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative efficacy and safety of aliskiren and irbesartan in patients with hypertension and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Aliskiren vs. angiotensin receptor blockers in hypertension: meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Renal Effects of Aliskiren Compared With and in Combination With Irbesartan in Patients With Type 2 Diabetes, Hypertension, and Albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aliskiren and valsartan combination therapy for the management of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Renal effects of aliskiren compared with and in combination with irbesartan in patients with type 2 diabetes, hypertension, and albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Renin inhibition by aliskiren prevents atherosclerosis progression: comparison with irbesartan, atenolol, and amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the anti-inflammatory effects of Aliskiren compared to candesartan in cerebral ischemia
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic interventions for cerebral ischemia, modulation of the renin-angiotensin system (RAS) presents a compelling strategy to mitigate post-stroke inflammatory damage. This guide provides a detailed comparison of two key RAS inhibitors, Aliskiren, a direct renin inhibitor, and Candesartan, an angiotensin II type 1 receptor (AT1R) blocker, focusing on their anti-inflammatory effects in experimental models of cerebral ischemia.
Comparative Efficacy: Neurological Outcome and Inflammatory Markers
A pivotal head-to-head study provides direct comparative data on the neuroprotective and anti-inflammatory efficacy of Aliskiren and Candesartan in a hypertensive transgenic rat model of cerebral ischemia.[1][2][3] Pre-treatment with either drug significantly reduced mortality compared to a vehicle group.[1][2][3] However, Aliskiren demonstrated a superior improvement in long-term neurological outcomes.[1][2][3]
Notably, Aliskiren was uniquely effective in suppressing the gene expression of key pro-inflammatory mediators within the ischemic core.[1][2][3] While both drugs showed a trend towards reducing infarct size, the reduction did not reach statistical significance in this direct comparison.[1][2][3]
Table 1: Comparison of Neurological Outcome and Infarct Volume
| Parameter | Vehicle | Candesartan | Aliskiren |
|---|---|---|---|
| Neurological Score (Garcia scale, Day 7) | Not Reported | 7.3 ± 0.7 | 9.9 ± 0.7 * |
| Infarct Volume (mm³, 24h post-ischemia) | 403 ± 70 | 377 ± 70 | 314 ± 81 |
*Data from Schmerbach K, et al. (2010). Neurological score is on the Garcia scale, where a higher score indicates better function. p<0.05 compared to Candesartan.[1][3]
Table 2: Relative mRNA Expression of Inflammatory Markers in the Ischemic Core
| Gene | Vehicle | Candesartan | Aliskiren |
|---|---|---|---|
| CXC chemokine ligand 1 (CXCL1) | Stroke-induced increase | No significant reduction | Significant reduction * |
| Interleukin-6 (IL-6) | Stroke-induced increase | No significant reduction | Significant reduction * |
| Tumor necrosis factor-alpha (TNF-α) | Stroke-induced increase | No significant reduction | Significant reduction * |
*Data from Schmerbach K, et al. (2010). Denotes a significant reduction compared to the stroke-induced levels observed in the vehicle group.[1]
Mechanisms of Anti-inflammatory Action
Aliskiren and Candesartan interrupt the renin-angiotensin system at different points, leading to distinct and overlapping anti-inflammatory effects. Aliskiren acts upstream by directly inhibiting renin, the rate-limiting enzyme, thereby preventing the formation of angiotensin I and subsequent downstream products. Candesartan acts downstream by selectively blocking the AT1 receptor, preventing the pro-inflammatory actions of angiotensin II.
Beyond this primary mechanism, studies suggest broader anti-inflammatory roles:
-
Aliskiren: Exerts anti-apoptotic effects and has been shown to reduce oxidative stress and brain edema formation independent of blood pressure reduction.[4][5][6] It can also suppress the activation of microglia and astrocytes, key cellular mediators of neuroinflammation.[7]
-
Candesartan: Has demonstrated the ability to protect the integrity of the blood-brain barrier (BBB) following ischemic injury.[1][8] It modulates microglial activation, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, partly through inhibition of the NF-κB signaling pathway.[9][10][11] Furthermore, Candesartan reduces oxidative stress and neuronal damage.[12]
References
- 1. Candesartan improves ischemia-induced impairment of the blood-brain barrier in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Candesartan Improves Ischemia-Induced Impairment of the Blood–Brain Barrier In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of aliskiren on stroke in rats expressing human renin and angiotensinogen genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Central Application of Aliskiren, a Renin Inhibitor, Improves Outcome After Experimental Stroke Independent of Its Blood Pressure Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central Application of Aliskiren, a Renin Inhibitor, Improves Outcome After Experimental Stroke Independent of Its Blood Pressure Lowering Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidepressant-like Effects of Renin Inhibitor Aliskiren in an Inflammatory Mouse Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Candesartan modulates microglia activation and polarization via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Candesartan modulates microglia activation and polarization via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Candesartan Reduces Neuronal Apoptosis Caused by Ischemic Stroke via Regulating the FFAR1/ITGA4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Dual RAAS Blockade in Diabetic Patients: A Comparative Guide on the Discontinuation of Aliskiren in Combination with ACEIs or ARBs
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
The recommendation to avoid the combination of Aliskiren with Angiotensin-Converting Enzyme Inhibitors (ACEIs) or Angiotensin Receptor Blockers (ARBs) in patients with diabetes mellitus stems from definitive clinical evidence demonstrating an increased risk of adverse outcomes without any significant therapeutic benefit. This guide provides a comprehensive comparison and the supporting experimental data that led to this crucial change in clinical practice, primarily driven by the results of the Aliskiren Trial in Type 2 Diabetes Using Cardio-Renal Endpoints (ALTITUDE).
Executive Summary
Dual blockade of the Renin-Angiotensin-Aldosterone System (RAAS) with Aliskiren in conjunction with an ACEI or ARB was hypothesized to provide superior cardio-renal protection in high-risk diabetic patients. However, the ALTITUDE study was terminated prematurely due to a lack of efficacy and an observed increase in serious adverse events.[1][2] The U.S. Food and Drug Administration (FDA) subsequently issued a warning and contraindication for this combination in diabetic patients, citing the elevated risk of renal impairment, hypotension, and hyperkalemia.[1][3]
Comparative Analysis of Clinical Outcomes
The ALTITUDE trial provided critical data demonstrating the unfavorable risk-benefit profile of the combination therapy in the target population. The following table summarizes the key quantitative findings from the study.
| Outcome | Aliskiren + ACEI/ARB (n=4274) | Placebo + ACEI/ARB (n=4287) | Hazard Ratio (95% CI) | p-value |
| Primary Composite Endpoint | 17.9% | 16.8% | 1.08 (0.98-1.20) | 0.14 |
| Cardiovascular Death, Resuscitated Death, MI, Stroke, HF Hospitalization, ESRD, or Doubling of Serum Creatinine | ||||
| Adverse Events | ||||
| Non-fatal Stroke | 3.4% | 2.7% | 1.25 (0.98-1.60) | 0.07 |
| Hyperkalemia (Serum Potassium ≥6 mmol/L) | 8.8% | 5.6% | - | <0.001 |
| Hypotension | 12.1% | 8.0% | - | <0.001 |
| Renal Impairment (Discontinuation due to) | 13.2% | 10.2% | - | <0.001 |
Data sourced from the ALTITUDE trial preliminary and final results publications.[4]
Experimental Protocols: The ALTITUDE Study
A clear understanding of the methodology employed in the ALTITUDE trial is essential for interpreting its outcomes.
Study Design: The Aliskiren Trial in Type 2 Diabetes Using Cardio-Renal Endpoints (ALTITUDE) was a randomized, double-blind, placebo-controlled, multicenter international trial.[2][5]
Patient Population: The study enrolled 8,561 patients with type 2 diabetes and evidence of chronic kidney disease (defined as an estimated glomerular filtration rate [eGFR] of 30-60 mL/min/1.73 m² or the presence of albuminuria) who were already receiving treatment with an ACEI or an ARB.[2][5]
Inclusion Criteria:
-
Age ≥35 years with type 2 diabetes.
-
Presence of albuminuria (urinary albumin-to-creatinine ratio ≥200 mg/g) or an eGFR ≥30 and <60 mL/min/1.73 m² with microalbuminuria.[2]
-
Stable treatment with an ACEI or ARB for at least 4 weeks prior to randomization.[6]
Exclusion Criteria:
-
Treatment with both an ACEI and an ARB.[6]
-
History of angioedema.
-
Serum potassium >5.1 mmol/L at screening.
Intervention: Patients were randomly assigned to receive either 300 mg of Aliskiren once daily or a matching placebo, in addition to their ongoing ACEI or ARB therapy.[2]
Endpoints:
-
Primary Composite Endpoint: Time to the first occurrence of cardiovascular death, resuscitated sudden death, nonfatal myocardial infarction, nonfatal stroke, unplanned hospitalization for heart failure, end-stage renal disease, or doubling of baseline serum creatinine.[2][5]
-
Secondary Endpoints: Included composite cardiovascular and renal outcomes.[2]
Signaling Pathway and Mechanism of Action
The rationale for the combination therapy was based on achieving a more complete blockade of the RAAS. The following diagram illustrates the points of action for Aliskiren, ACEIs, and ARBs within this critical signaling pathway.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and points of drug intervention.
Aliskiren is a direct renin inhibitor, blocking the conversion of angiotensinogen to angiotensin I, the first and rate-limiting step of the RAAS.[7][8] ACEIs prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[9] ARBs selectively block the binding of angiotensin II to its AT1 receptor, thereby inhibiting its downstream effects.[9]
Conclusion
The findings from the ALTITUDE trial conclusively demonstrated that the combination of Aliskiren with an ACEI or ARB in diabetic patients does not confer additional cardiovascular or renal protection and is associated with a significantly increased risk of hyperkalemia, hypotension, and stroke.[4] These results underscore the importance of robust clinical trial data in guiding therapeutic strategies and have led to the current recommendation against this combination therapy in this patient population. Future research in RAAS inhibition should focus on identifying patient subgroups that may benefit from novel therapeutic approaches without an increased risk of adverse events.
References
- 1. ClinPGx [clinpgx.org]
- 2. Aliskiren Trial in Type 2 Diabetes Using Cardio-Renal Endpoints (ALTITUDE): rationale and study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. researchgate.net [researchgate.net]
- 5. ALTITUDE halted: Adverse events when aliskiren added to ACEI, ARB therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of aliskiren on mortality, cardiovascular outcomes and adverse events in patients with diabetes and cardiovascular disease or risk: A systematic review and meta-analysis of 13,395 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 🧠 RAAS Pathway Explained: Master Renin-Angiotensin-Aldosterone for USMLE Step 1 — King of the Curve [kingofthecurve.org]
- 8. regenxbio.com [regenxbio.com]
- 9. Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Cross-study validation of Aliskiren's impact on cardiovascular and renal endpoints
A comprehensive analysis of pivotal clinical trials reveals that while the direct renin inhibitor Aliskiren effectively lowers blood pressure, it fails to provide additional cardiovascular or renal protection when added to standard therapies in high-risk patient populations. In some cases, its use in combination therapy has been associated with an increased risk of adverse events.
Aliskiren, the first orally active direct renin inhibitor, was developed to provide a more complete blockade of the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation and cardiovascular and renal disease.[1][2] While initial studies showed promise, a substantial body of evidence from large-scale clinical trials and subsequent meta-analyses has led to a more nuanced understanding of its clinical utility. This guide provides a comparative overview of Aliskiren's performance against other RAAS inhibitors, supported by data from key clinical trials.
Comparative Efficacy: Blood Pressure Reduction
Aliskiren has demonstrated antihypertensive efficacy comparable to other major classes of blood pressure-lowering medications, including angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs).[3][4] Meta-analyses of randomized controlled trials have shown no significant difference between Aliskiren and ARBs in reducing systolic and diastolic blood pressure.[3][5]
Cardiovascular and Renal Outcomes: A Lack of Superiority
Key Clinical Trials and Meta-Analyses:
A meta-analysis of six randomized controlled trials involving 12,465 patients concluded that Aliskiren therapy does not have a significant effect on the incidence of major cardiovascular events, total mortality, cardiac death, myocardial infarction, or stroke.[6][7] Similarly, a systematic review of seven studies with 13,395 patients with diabetes and cardiovascular risk found no effect on all-cause mortality or a combination of cardiovascular mortality and heart failure hospitalization.[8]
The ALTITUDE (Aliskiren Trial in Type 2 Diabetes Using Cardio-Renal Endpoints) trial was a landmark study that was stopped prematurely due to a lack of efficacy and an increase in adverse events.[9][10][11] This trial randomized 8,561 patients with type 2 diabetes and chronic kidney disease or cardiovascular disease to receive either Aliskiren or a placebo in addition to standard ACE inhibitor or ARB therapy.[12] The results showed no reduction in the primary composite endpoint of cardiovascular death, major cardiovascular events, and renal events with Aliskiren.[10][11]
The ASTRONAUT (Aliskiren Trial on Acute Heart Failure Outcomes) study also yielded disappointing results.[13][14] In patients hospitalized for heart failure with reduced ejection fraction, the addition of Aliskiren to standard therapy did not reduce cardiovascular death or rehospitalization for heart failure.[2][14]
The AVOID (Aliskiren in the Evaluation of Proteinuria in Diabetes) trial did show a reduction in albuminuria in patients with hypertension, type 2 diabetes, and proteinuria when Aliskiren was added to losartan treatment.[1][14] However, the clinical significance of this surrogate endpoint has been questioned in light of the negative outcomes of larger trials like ALTITUDE.[14]
Safety Profile: A Cause for Caution
A significant concern that has emerged from multiple studies is the safety profile of Aliskiren, particularly when used in combination with other RAAS inhibitors. The ALTITUDE trial reported a higher incidence of hyperkalemia (high potassium levels), hypotension (low blood pressure), and renal impairment in the Aliskiren group compared to the placebo group.[10][11][15] A meta-analysis of 10 randomized controlled trials confirmed that combination therapy with Aliskiren and an ACE inhibitor or ARB significantly increases the risk of hyperkalemia.[14][16]
Quantitative Data Summary
The following tables summarize the key quantitative findings from meta-analyses of Aliskiren clinical trials.
Table 1: Cardiovascular Outcomes of Aliskiren Therapy (Meta-Analysis Data)
| Outcome | Relative Risk (RR) | 95% Confidence Interval (CI) | P-value | Citation |
| Major Cardiovascular Events | 0.93 | 0.77 - 1.13 | 0.47 | [6] |
| Total Mortality | 1.00 | 0.77 - 1.29 | 1.00 | [6] |
| Cardiac Death | 1.01 | 0.79 - 1.29 | 0.95 | [6] |
| Myocardial Infarction | 0.71 | 0.36 - 1.38 | 0.31 | [6] |
| Stroke | 0.87 | 0.48 - 1.58 | 0.64 | [6] |
Table 2: Adverse Events with Aliskiren in Combination Therapy (Meta-Analysis Data)
| Adverse Event | Relative Risk (RR) vs. ACEi/ARB Monotherapy | 95% Confidence Interval (CI) | Citation |
| Hyperkalemia | 1.58 | 1.24 - 2.02 | [16] |
| Renal Impairment | 1.15 | 1.02 - 1.30 | [8] |
| Hypotension | 1.22 | 0.80 - 1.85 | [8] |
Experimental Protocols
The methodologies of the key clinical trials cited are crucial for interpreting their findings.
ALTITUDE Trial Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, international trial.[12]
-
Patient Population: 8,561 patients with type 2 diabetes and evidence of chronic kidney disease (albuminuria or reduced eGFR) or cardiovascular disease. All patients were receiving background therapy with an ACE inhibitor or an ARB.[12]
-
Intervention: Patients were randomly assigned to receive 300 mg of Aliskiren once daily or a matching placebo.[12]
-
Primary Endpoint: A composite of cardiovascular death, resuscitated sudden death, nonfatal myocardial infarction, nonfatal stroke, unplanned hospitalization for heart failure, end-stage renal disease, or doubling of serum creatinine.[12]
ASTRONAUT Trial Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: 1,639 patients hospitalized for heart failure with a reduced left ventricular ejection fraction.
-
Intervention: Aliskiren in addition to standard therapy versus placebo.
-
Primary Endpoint: A composite of cardiovascular death or rehospitalization for heart failure.[2][14]
Visualizing the Evidence
The following diagrams illustrate the key concepts discussed in this guide.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and points of inhibition.
Caption: Simplified workflow of the ALTITUDE clinical trial.
References
- 1. Direct Renin Inhibition with Focus on Aliskiren and Cardiovascular Outcome Studies | ECR Journal [ecrjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Role of aliskiren in cardio-renal protection and use in hypertensives with multiple risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A systematic review and meta-analysis of aliskiren and angiotension receptor blockers in the management of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of aliskiren on cardiovascular outcomes in patients with prehypertension: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of aliskiren on cardiovascular outcomes in patients with prehypertension: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of aliskiren on mortality, cardiovascular outcomes and adverse events in patients with diabetes and cardiovascular disease or risk: A systematic review and meta-analysis of 13,395 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 10. usiena-air.unisi.it [usiena-air.unisi.it]
- 11. Cardiorenal end points in a trial of aliskiren for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aliskiren Trial in Type 2 Diabetes Using Cardio-Renal Endpoints (ALTITUDE): rationale and study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aliskiren for heart failure: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. bmj.com [bmj.com]
Safety Operating Guide
Proper Disposal of Aliskiren Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Aliskiren hydrochloride, a potent active pharmaceutical ingredient, is critical to ensure personnel safety and environmental protection. This guide provides a procedural, step-by-step approach to its disposal, in line with regulatory guidelines. Adherence to these procedures is paramount for maintaining a safe laboratory environment and complying with federal, state, and local regulations.
Immediate Safety Precautions
Before handling this compound for any purpose, including disposal, it is crucial to be aware of its potential hazards. While not fully tested, it may cause irritation to the respiratory tract, eyes, and skin, and may have reproductive toxicity.[1][2] Therefore, all handling and disposal procedures must be conducted by personnel trained in handling potent pharmaceutical ingredients.[1]
Required Personal Protective Equipment (PPE):
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is necessary.[1]
-
Hand Protection: Use chemical-resistant rubber gloves.[1]
-
Eye Protection: Chemical safety goggles are mandatory.[1]
-
Body Protection: A lab coat or other protective clothing should be worn.
All handling of this compound should be performed within a laboratory fume hood to minimize inhalation exposure.[1] An emergency safety shower and eye bath should be readily accessible.[1]
**Step-by-Step Disposal Protocol
The primary method for disposing of this compound is through a licensed professional waste disposal company.[3] This ensures that the compound is managed in accordance with all applicable regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5]
Step 1: Segregation and Labeling
-
Segregate waste this compound from other laboratory waste streams.
-
The waste should be placed in a clearly labeled, sealed container suitable for chemical waste. The label should include the chemical name ("this compound"), relevant hazard symbols, and the date of accumulation.
Step 2: Storage
-
Store the sealed waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[6][7]
-
The storage area should be well-ventilated.
Step 3: Arrange for Professional Disposal
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
Step 4: Documentation
-
Maintain a detailed record of the amount of this compound disposed of, the date of disposal, and the name of the waste disposal company. This documentation is crucial for regulatory compliance.
In the event of an accidental spill, the area should be cordoned off.[1] Only trained personnel wearing the appropriate PPE should clean up the spill using absorbent materials.[1][6] The resulting contaminated material must be disposed of as hazardous waste following the steps outlined above.[2]
Disposal "Do's and Don'ts" Summary
For quick reference, the following table summarizes the key practices for the proper disposal of this compound.
| Do's | Don'ts |
| Do wear all required Personal Protective Equipment (PPE). | Don't handle this compound outside of a laboratory fume hood. |
| Do handle as a potent pharmaceutical ingredient.[1] | Don't release into the environment, sewers, or drains.[2][3] |
| Do segregate and label waste containers clearly. | Don't mix with other waste streams unless instructed by a waste disposal professional. |
| Do store waste in a secure, well-ventilated area. | Don't attempt to dispose of this material through standard laboratory trash. |
| Do use a licensed professional waste disposal company.[3] | Don't flush down the toilet or sink.[5][8] |
| Do maintain meticulous records of disposal. | Don't dispose of the material without consulting the Safety Data Sheet (SDS). |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
References
- 1. cellagentech.com [cellagentech.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. abmole.com [abmole.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
